molecular formula C29H48O3 B1179705 26-Nor-8-oxo-alpha-onocerin

26-Nor-8-oxo-alpha-onocerin

カタログ番号: B1179705
分子量: 444.7 g/mol
InChIキー: DVVFWIFZKRQOJA-YNGDVNFKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

26-Nor-8-oxo-alpha-onocerin has been reported in Lycopodium clavatum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,4aR,6S,8aS)-1-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-6-hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-18-8-12-22-26(2,3)24(31)14-16-28(22,6)19(18)9-10-20-21(30)11-13-23-27(4,5)25(32)15-17-29(20,23)7/h19-20,22-25,31-32H,1,8-17H2,2-7H3/t19-,20-,22-,23-,24-,25-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVFWIFZKRQOJA-YNGDVNFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=O)CCC4C3(CCC(C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CCC(=C)[C@@H]2CC[C@H]3C(=O)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 26-Nor-8-oxo-alpha-onocerin: Physicochemical Properties and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the triterpenoid (B12794562) 26-Nor-8-oxo-alpha-onocerin. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document compiles available data on the compound's structure, physical characteristics, and solubility, alongside its known biological activities. While detailed experimental protocols for its synthesis and specific biological assays are limited in publicly accessible literature, this guide presents the foundational knowledge necessary for further investigation.

Core Physicochemical Properties

This compound is a modified triterpenoid identified and isolated from plants of the Lycopodium genus, specifically Lycopodium obscurum[1]. Its core structure is based on the onocerane skeleton, characterized by a missing methyl group (at position 26) and an oxidized functional group (at position 8) relative to alpha-onocerin.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models and may vary slightly from experimentally determined values.

PropertyValueSource
Molecular Formula C₂₉H₄₈O₃[2]
Molecular Weight 444.69 g/mol [2]
CAS Number 125124-68-7[2]
Boiling Point (Predicted) 543.7 ± 50.0 °C at 760 mmHg[2]
Density (Predicted) 1.1 ± 0.1 g/cm³[2]
Flash Point (Predicted) 296.7 ± 26.6 °C[2]
Appearance Typically exists as a solid at room temperature[2]
Solubility Profile

This compound exhibits low aqueous solubility, a common characteristic of triterpenoids. It is soluble in a range of organic solvents.

Soluble in:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

Due to its poor water solubility, various formulation strategies are recommended for in vivo studies, such as suspension in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) or dissolution in a mixture of DMSO, PEG300, and Tween 80 in water[3].

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of this compound are not extensively detailed in the readily available scientific literature. However, key methodologies for its isolation and general formulation for in vivo use can be outlined.

Isolation from Lycopodium obscurum

The isolation of this compound has been reported from the air-dried whole plants of Lycopodium obscurum[1]. The general workflow for such an isolation procedure is depicted in the diagram below.

G Isolation Workflow for this compound plant_material Air-dried whole plants of Lycopodium obscurum extraction Extraction with Ethyl Acetate (EtOAc) plant_material->extraction crude_extract Crude EtOAc Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography normal_phase Normal-phase Silica (B1680970) Gel chromatography->normal_phase Step 1 reverse_phase Reverse-phase Silica Gel chromatography->reverse_phase Step 2 fractions Collection of Fractions normal_phase->fractions reverse_phase->fractions analysis Spectral Analysis fractions->analysis pure_compound This compound analysis->pure_compound

Isolation Workflow for this compound.

The process involves extraction of the plant material with a suitable solvent like ethyl acetate, followed by sequential purification using normal-phase and reverse-phase silica gel column chromatography[1]. The final identification and structural elucidation are achieved through spectral analysis[1].

Spectroscopic Analysis

While the specific spectral data from the primary literature is not readily accessible, the structural elucidation of this compound would have relied on a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula and structural features.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups.

A commercial supplier confirms the purity of their this compound by NMR, indicating that reference spectra are available[2].

Biological Activity and Potential Signaling Pathways

The documented biological activity of this compound is its ability to promote the proliferation of osteoblasts[2]. This effect is reported to be time-dependent, concentration-dependent, and differentiation state-dependent[2].

Role in Osteoblast Proliferation

Osteoblasts are the cells responsible for new bone formation. The ability of a compound to promote osteoblast proliferation suggests its potential as a therapeutic agent for bone-related disorders such as osteoporosis. The workflow for a typical in vitro osteoblast proliferation assay is outlined below.

G Osteoblast Proliferation Assay Workflow cell_culture Culture Osteoblast Cells treatment Treat cells with varying concentrations of This compound cell_culture->treatment incubation Incubate for specific time periods treatment->incubation proliferation_assay Perform Proliferation Assay (e.g., MTT, BrdU) incubation->proliferation_assay data_analysis Analyze data to determine effect on cell viability and proliferation proliferation_assay->data_analysis result Conclusion on dose- and time-dependent effects data_analysis->result

General Workflow for an Osteoblast Proliferation Assay.
Potential Signaling Pathways

While the specific signaling pathways modulated by this compound in osteoblasts have not been elucidated, several key pathways are known to regulate osteoblast proliferation and differentiation. It is plausible that this compound exerts its effects through one or more of these pathways.

G Potential Signaling Pathways in Osteoblast Proliferation compound This compound receptor Cell Surface Receptor(s) compound->receptor erk_pathway ERK/MAPK Pathway receptor->erk_pathway pi3k_pathway PI3K/Akt Pathway receptor->pi3k_pathway wnt_pathway Wnt/β-catenin Pathway receptor->wnt_pathway transcription_factors Activation of Transcription Factors (e.g., Runx2) erk_pathway->transcription_factors pi3k_pathway->transcription_factors wnt_pathway->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression proliferation Increased Osteoblast Proliferation gene_expression->proliferation

Hypothesized Signaling Pathways for Osteoblast Proliferation.

Further research is required to determine the precise mechanism of action of this compound and to validate its therapeutic potential.

Conclusion

This compound is a naturally occurring triterpenoid with defined physicochemical properties and a promising, albeit currently underexplored, biological activity related to bone health. The information presented in this guide serves as a starting point for further research and development. Future studies should focus on obtaining detailed experimental data for its physicochemical properties, elucidating its mechanism of action in promoting osteoblast proliferation, and exploring its potential for in vivo efficacy and safety.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 26-Nor-8-oxo-alpha-onocerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 26-Nor-8-oxo-alpha-onocerin. Due to the absence of direct experimental data for this specific molecule in the public domain, this guide leverages established fragmentation principles of analogous triterpenoids and related keto-steroids to propose a likely fragmentation pathway. This information is intended to aid researchers in the identification and structural elucidation of this and similar compounds.

Introduction to this compound

This compound is a modified triterpenoid (B12794562) derived from alpha-onocerin (B24083). The nomenclature indicates two key structural modifications to the parent alpha-onocerin structure:

  • 26-Nor: The absence of a methyl group at the C-26 position.

  • 8-oxo: The presence of a ketone (oxo) group at the C-8 position.

Alpha-onocerin itself is a pentacyclic triterpenoid diol with a symmetrical structure. The introduction of a ketone and the removal of a methyl group in this compound are expected to significantly influence its mass spectrometric fragmentation behavior.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of triterpenoids in mass spectrometry is often characterized by several key reaction types, including retro-Diels-Alder (rDA) reactions, cleavage of side chains, and the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). The presence of the 8-oxo group in this compound is anticipated to direct fragmentation pathways, particularly promoting cleavage of the C-ring.

Below is a proposed fragmentation pathway for this compound, visualized using a Graphviz diagram. This pathway is predicted for common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI), with the understanding that the relative abundance of fragments may vary depending on the ionization method and conditions used.

Fragmentation_Pathway M [M]+. (this compound) F1 [M - H₂O]+. M->F1 - H₂O F2 [M - CH₃]+ M->F2 - •CH₃ F3 Fragment A (rDA Cleavage) M->F3 retro-Diels-Alder F4 Fragment B (rDA Cleavage) M->F4 retro-Diels-Alder F5 [Fragment A - H₂O]+. F3->F5 - H₂O F6 [Fragment B - CO]+. F4->F6 - CO

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and the proposed fragmentation origin. The exact molecular formula of this compound is C₂₉H₄₆O₃, with a molecular weight of 442.68 g/mol .

Fragment Ion Proposed m/z Origin Description
[M]+.442Molecular IonIntact molecule with one electron removed.
[M - H₂O]+.424M - 18Loss of a water molecule from one of the hydroxyl groups.
[M - CH₃]+427M - 15Loss of a methyl radical, likely from a gem-dimethyl group.
Fragment A221rDA CleavageResult of a retro-Diels-Alder cleavage of the C-ring.
Fragment B221rDA CleavageThe other fragment from the retro-Diels-Alder cleavage.
[Fragment A - H₂O]+.203Fragment A - 18Loss of a water molecule from Fragment A.
[Fragment B - CO]+.193Fragment B - 28Loss of carbon monoxide from the keto group in Fragment B.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound by mass spectrometry is provided below. This protocol is based on common methodologies used for the analysis of triterpenoids and related natural products.

Sample Preparation
  • Extraction: If the compound is in a complex matrix (e.g., plant material), perform a solvent extraction using a suitable organic solvent such as methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol.

  • Purification: The crude extract may require further purification to remove interfering substances. Techniques such as solid-phase extraction (SPE) or column chromatography can be employed.

  • Sample Solution: Dissolve the purified sample in a solvent compatible with the chosen ionization technique. For ESI, a mixture of methanol or acetonitrile (B52724) with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) is common to promote ionization. For EI, a volatile solvent is required.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and structural elucidation.

  • Ionization Source:

    • Electrospray Ionization (ESI): Operate in positive ion mode to generate protonated molecules [M+H]⁺. Typical ESI source parameters would be:

      • Capillary Voltage: 3-4 kV

      • Nebulizer Gas (N₂): 1-2 Bar

      • Drying Gas (N₂): 8-10 L/min

      • Drying Gas Temperature: 200-300 °C

    • Electron Ionization (EI): This technique is suitable for volatile and thermally stable compounds. A standard EI source with an electron energy of 70 eV would be used.

  • Mass Analysis:

    • Full Scan MS: Acquire data over a mass range of m/z 50-1000 to detect the molecular ion and major fragments.

    • Tandem MS (MS/MS): Select the molecular ion (or a prominent fragment ion) as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation pattern. The collision energy should be optimized to achieve a rich fragmentation spectrum.

The following diagram illustrates a general experimental workflow for the mass spectrometric analysis of a natural product like this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A Extraction B Purification (SPE/Column Chromatography) A->B C Sample Dissolution B->C D Ionization (ESI or EI) C->D E Full Scan MS D->E F Tandem MS (MS/MS) E->F G Spectral Interpretation F->G H Structural Elucidation G->H

Caption: General experimental workflow for MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound. The proposed fragmentation pathway, summarized quantitative data, and detailed experimental protocols offer a valuable resource for researchers working on the identification and characterization of this and structurally related triterpenoids. It is important to note that the presented fragmentation is predictive and should be confirmed with experimental data. The provided methodologies offer a robust starting point for such empirical investigations.

Alpha-Onocerin and its Derivatives: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-onocerin (B24083) is a unique C30 pentacyclic triterpenoid (B12794562) characterized by a symmetrical structure.[1] First isolated from the roots of Ononis spinosa, it has since been identified in various other plant species, including those from the Lycopodium genus.[2][3] This fascinating molecule and its semi-synthetic derivatives have garnered significant attention in the scientific community due to their diverse and promising pharmacological activities. This technical guide provides an in-depth review of the current literature on alpha-onocerin and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core concepts.

Synthesis of Alpha-Onocerin and Its Derivatives

The unique symmetrical structure of alpha-onocerin has presented an interesting challenge for synthetic chemists. A remarkably efficient total synthesis of (+)-alpha-onocerin has been achieved in just four steps with an overall yield of 31%. This synthesis relies on a four-component coupling and a cation-olefin tetracyclization to assemble the complex carbocyclic framework.[4]

Semi-synthesis has been a valuable approach to generate a library of alpha-onocerin derivatives for structure-activity relationship (SAR) studies. These modifications primarily involve reactions at the hydroxyl groups at positions C-3 and C-21. Common synthetic transformations include acylation, oxidation, and reduction to yield a variety of novel compounds.[5]

Experimental Protocol: Semi-synthesis of Acylated Alpha-Onocerin Derivatives[5]
  • Materials: Alpha-onocerin, acylating agent (e.g., acetic anhydride, benzoyl chloride), pyridine (B92270), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve alpha-onocerin in a mixture of pyridine and DCM.

    • Add the acylating agent dropwise to the solution at room temperature.

    • Stir the reaction mixture for a specified time (e.g., 18 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired acylated derivative.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic techniques such as NMR (¹H, ¹³C) and mass spectrometry.

Biological Activities and Therapeutic Potential

Alpha-onocerin and its derivatives exhibit a wide spectrum of biological activities, highlighting their potential for development as therapeutic agents for various diseases.

Acetylcholinesterase Inhibition

Alpha-onocerin has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] This inhibitory activity suggests its potential for the management of neurodegenerative diseases like Alzheimer's disease, where cognitive decline is associated with reduced acetylcholine levels. The IC50 value for alpha-onocerin against AChE has been reported to be 5.2 µM.[2]

CompoundSource/ModificationIC50 (µM)Reference
Alpha-onocerinIsolated from Lycopodium clavatum5.2[2]
Anticancer Activity

Several studies have investigated the cytotoxic effects of alpha-onocerin and its derivatives against various cancer cell lines. While alpha-onocerin itself shows moderate activity, certain semi-synthetic derivatives have demonstrated enhanced and selective cytotoxicity.[5] For instance, an oxime derivative of alpha-onocerin exhibited significant and selective cytotoxic activity against the HepG2 (hepatocarcinoma) cancer cell line.[5] The introduction of a hydroxyl group at the C-2/C-20 positions has also been shown to enhance cytotoxic activity.[5]

CompoundModificationCell LineIC50 (µg/mL)
20 Di-ester derivativeHuCCA-1>50
A-54922.95 ± 3.78
HepG27.01 ± 0.62
MOLT-3>50
22 Oxime derivativeHuCCA-1>50
A-549>50
HepG21.88 ± 0.12
MOLT-3>50

HuCCA-1: Human cholangiocarcinoma; A-549: Lung carcinoma; HepG2: Hepatocarcinoma; MOLT-3: Acute lymphoblastic leukemia.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (alpha-onocerin or its derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-plasmodial Activity

Alpha-onocerin has demonstrated significant in vivo anti-plasmodial activity against Plasmodium berghei in mice.[3][6][7] It has been shown to suppress parasitemia and enhance the survival time of infected mice.[3] Notably, alpha-onocerin exhibits synergistic anti-plasmodial effects when co-administered with the conventional antimalarial drug, artesunate.[3][8]

TreatmentDose (mg/kg)Chemosuppression (%)ED50 (mg/kg)
Alpha-onocerin30093.51 ± 2.1513.64 ± 0.22
Artesunate297.02 ± 0.271.33 ± 0.11
Anti-inflammatory Activity

The anti-inflammatory properties of alpha-onocerin have also been investigated. Extracts from Ononis spinosa, a known source of alpha-onocerin, have been shown to exert anti-inflammatory effects by interacting with the Toll-like receptor 4 (TLR4) signaling pathway.[3] This suggests a potential mechanism for the observed anti-inflammatory activity of alpha-onocerin.

Signaling Pathways

While the precise signaling pathways modulated by alpha-onocerin are still under active investigation, preliminary evidence and studies on related compounds suggest potential mechanisms of action.

Putative Anti-inflammatory Signaling Pathway

Based on the finding that extracts from Ononis spinosa interact with the TLR4 signaling pathway, a putative anti-inflammatory mechanism for alpha-onocerin can be proposed.[3] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of downstream inflammatory pathways. By antagonizing the TLR4 receptor, alpha-onocerin may inhibit the activation of transcription factors like NF-κB, which would otherwise lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Anti-inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates AlphaOnocerin Alpha-Onocerin AlphaOnocerin->TLR4 Inhibits ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Induces Inflammation Inflammation ProInflammatory->Inflammation

Caption: Putative TLR4-mediated anti-inflammatory pathway of alpha-onocerin.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the acetylcholinesterase inhibitory activity of a compound using the Ellman's method.[1]

AChE_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis PrepareReagents Prepare Reagents (AChE, DTNB, ATCI) Incubate Incubate AChE with Test Compound PrepareReagents->Incubate PrepareSamples Prepare Test Compounds (e.g., Alpha-Onocerin) PrepareSamples->Incubate AddSubstrate Add Substrate (ATCI) and DTNB Incubate->AddSubstrate MeasureAbsorbance Measure Absorbance at 412 nm (kinetic) AddSubstrate->MeasureAbsorbance Calculate Calculate Rate of Reaction MeasureAbsorbance->Calculate DetermineIC50 Determine % Inhibition and IC50 Value Calculate->DetermineIC50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Conclusion and Future Directions

References

Methodological & Application

Application Notes and Protocols: Synthesis of 26-Nor-8-oxo-alpha-onocerin from alpha-onocerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-onocerin (B24083) is a tetracyclic triterpenoid (B12794562) found in various plant species, notably from the genera Lycopodium and Ononis.[1][2] It consists of two symmetric trans-decalin units.[3] Triterpenoids and their semi-synthetic derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and anti-inflammatory properties.[4][5] The target molecule, 26-Nor-8-oxo-alpha-onocerin, is a derivative of alpha-onocerin where one of the exocyclic methylene (B1212753) groups has been removed and the adjacent carbon has been oxidized to a ketone. This modification can be achieved through oxidative cleavage of the double bond.

Physicochemical Data

Quantitative data for the starting material and the final product are summarized below for easy reference.

Table 1: Physicochemical Properties of alpha-Onocerin

Property Value Reference
Molecular Formula C₃₀H₅₀O₂ [6]
Molecular Weight 442.7 g/mol [6]
CAS Number 511-01-3 [6]
Appearance White solid Inferred
Melting Point 202-203 °C [7]

| IUPAC Name | (3β,21α)-8,14-seco-gammacera-8(26),14(27)-diene-3,21-diol |[6] |

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₉H₄₈O₃ [8]
Molecular Weight 444.69 g/mol [8]
CAS Number 125124-68-7 [8]
Appearance Solid Inferred

| Source | Can be isolated from Lycopodium |[8] |

Proposed Synthetic Route and Mechanism

The conversion of alpha-onocerin to this compound involves the selective oxidative cleavage of one of the two exocyclic double bonds. Ozonolysis is a powerful and selective reaction for this purpose. The reaction proceeds via a three-step mechanism proposed by Criegee.[9][10]

  • 1,3-Dipolar Cycloaddition: Ozone adds across one of the C=C double bonds to form an unstable primary ozonide (molozonide).

  • Cycloreversion: The molozonide rearranges to form a carbonyl oxide (Criegee intermediate) and a ketone.

  • Recombination and Workup: The intermediates recombine to form a more stable secondary ozonide. Subsequent workup cleaves this ozonide to yield the final products. A reductive workup would yield an aldehyde, while an oxidative workup would produce a carboxylic acid.[11][12] In this synthesis, the desired product is a ketone, which is directly formed from the disubstituted carbon of the double bond.

G Proposed Synthesis of this compound cluster_0 cluster_1 alpha-Onocerin This compound alpha-Onocerin->this compound 1. O₃, CH₂Cl₂/MeOH, -78 °C 2. Reductive Workup (e.g., Zn/H₂O or DMS)

Caption: Plausible reaction scheme for the synthesis.

Generalized Experimental Protocol

Note: This is a generalized protocol based on standard ozonolysis procedures for terpenes and has not been optimized for this specific transformation.[13][14][15] Researchers should perform small-scale trials to determine optimal conditions.

Materials and Reagents:

  • alpha-Onocerin

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (generated from an ozone generator)

  • Oxygen (for ozone generation)

  • Zinc dust (Zn) or Dimethyl sulfide (B99878) (DMS)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve alpha-onocerin in a suitable solvent system, such as a mixture of dichloromethane and methanol, in a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a temperature probe. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble a stream of ozone-enriched oxygen through the cooled solution. Monitor the reaction progress by TLC or by the appearance of a persistent blue color, which indicates the presence of unreacted ozone.[16]

  • Quenching: Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove excess ozone.

  • Reductive Workup: While maintaining the cold temperature, add the reductive workup agent.

    • Method A (Zinc): Add zinc dust and a small amount of water or acetic acid. Allow the mixture to warm to room temperature and stir vigorously for several hours.

    • Method B (DMS): Add dimethyl sulfide dropwise and allow the mixture to warm to room temperature, stirring overnight.

  • Extraction: Filter the reaction mixture to remove any solids (e.g., zinc oxide). Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate this compound.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compare the data with literature values if available.

G Start Start: Dissolve alpha-Onocerin Reaction Ozonolysis Reaction (-78 °C) Start->Reaction Cool to -78 °C Quench Quench Excess Ozone (N₂ Purge) Reaction->Quench Bubble O₃ until completion Workup Reductive Workup (e.g., Zn/H₂O or DMS) Quench->Workup Extraction Aqueous Extraction & Washing Workup->Extraction Warm to RT Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography Concentration->Purification Crude Product Analysis Characterization (NMR, MS, IR) Purification->Analysis Pure Fractions End End Product: This compound Analysis->End

Caption: Generalized workflow for the synthesis.

Application in Drug Discovery

The semi-synthesis of natural product derivatives is a cornerstone of modern drug discovery.[17][18] This strategy allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.[19] Triterpenoids, in particular, offer a rich scaffold for developing new therapeutic agents.[20][21][22] The synthesis of this compound from alpha-onocerin is a representative example of how a readily available natural product can be chemically modified to generate novel compounds for biological screening. Alpha-onocerin itself has shown biological activities, including acetylcholinesterase inhibition and anti-plasmodial effects, providing a rationale for exploring its derivatives.[1][23][24][25]

G NP Natural Product Source (e.g., Lycopodium clavatum) Isolation Isolation & Purification NP->Isolation StartingMaterial Starting Material (alpha-Onocerin) Isolation->StartingMaterial SemiSynthesis Semi-Synthesis (e.g., Ozonolysis) StartingMaterial->SemiSynthesis Derivative Novel Derivative (this compound) SemiSynthesis->Derivative Screening Biological Screening (Target & Phenotypic Assays) Derivative->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->SemiSynthesis Iterative Design LeadOp Lead Optimization SAR->LeadOp DrugCandidate Preclinical Drug Candidate LeadOp->DrugCandidate

Caption: Triterpenoid semi-synthesis in drug discovery.

References

Application Note & Protocols: Methods for the Semi-synthesis of Nor-Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triterpenoids are a vast and structurally diverse class of natural products derived from a C30 precursor, squalene.[1][2] These compounds, particularly pentacyclic triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid, are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[3][4][5] The semi-synthesis of novel derivatives from these readily available natural scaffolds is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles.[6][7]

Nor-triterpenoids, which are characterized by the removal of one or more carbon atoms from the parent triterpenoid (B12794562) skeleton, represent a significant subclass of semi-synthetic derivatives. The modification, particularly ring contraction or cleavage (e.g., forming A-nor or B-nor triterpenoids), can lead to compounds with unique biological activities.[8] This document outlines key methodologies for the semi-synthesis of nor-triterpenoids, focusing on oxidative cleavage reactions, and provides detailed protocols for their execution.

Key Synthetic Strategies for Nor-Triterpenoid Synthesis

The most common approach to generating nor-triterpenoids is through the oxidative cleavage of carbon-carbon bonds, typically targeting a double bond within the triterpenoid skeleton. This cleavage breaks a ring and produces functional groups (aldehydes, ketones, or carboxylic acids) that can be used for further derivatization or intramolecular cyclization to form a smaller ring.[8]

Ozonolysis

Ozonolysis is a powerful and widely used method for cleaving carbon-carbon double bonds. The reaction proceeds via a 1,3-dipolar cycloaddition of ozone to an alkene, forming an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[9] The subsequent work-up of the ozonide determines the final products.

  • Reductive Work-up: Treatment with reagents like dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃) cleaves the ozonide to yield aldehydes or ketones.

  • Oxidative Work-up: Using hydrogen peroxide (H₂O₂), the ozonide is cleaved to yield ketones and/or carboxylic acids.[10]

This method has been successfully applied to triterpenoid precursors to synthesize various derivatives.[11]

Lemieux-Johnson and Lemieux-von Rudloff Oxidation

These related methods provide an alternative to ozonolysis for the oxidative cleavage of alkenes.

  • Lemieux-Johnson Oxidation: This reaction uses a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant, typically sodium periodate (B1199274) (NaIO₄).[12][13] The osmium tetroxide hydroxylates the double bond to form a diol, which is then cleaved by the periodate. The periodate also serves to regenerate the OsO₄, allowing it to be used in catalytic quantities.[12] The reaction typically stops at the aldehyde stage.[12]

  • Lemieux-von Rudloff Oxidation: This earlier variation uses a catalytic amount of potassium permanganate (B83412) (KMnO₄) with a stoichiometric amount of periodate (NaIO₄ or KIO₄).[12][14] This reagent can lead to a mixture of aldehydes and carboxylic acids, as the permanganate can further oxidize the aldehyde products.[12][14]

These methods are effective for cleaving double bonds in various positions on the triterpenoid scaffold to generate seco- and nor-triterpenoids.

Beckmann Fragmentation

The Beckmann fragmentation of ketoximes derived from triterpenoid ketones is another strategy to cleave C-C bonds and form seco-nitriles. This approach has been used to synthesize A-seco and subsequently five-membered A-ring derivatives from lupane-type triterpenoids.[8]

Data Presentation: Oxidative Cleavage Methods

The choice of method can influence the yield and type of product obtained. The following table summarizes typical outcomes for these key reactions.

Method Starting Material Key Reagents Typical Products Reported Yields Reference
Ozonolysis (Reductive)Triterpenoid with C=C1. O₃ 2. Me₂S or PPh₃Di-aldehydes, Di-ketones, or Keto-aldehydesVaries (often >70%)[9]
Ozonolysis (Oxidative)Triterpenoid with C=C1. O₃ 2. H₂O₂Di-carboxylic acids, Di-ketones, or Keto-acidsGood to excellent[10]
Griesbaum Co-ozonolysisTriterpenoid methoxyoximeO₃, CF₃-ketonesSpiro-1,2,4-trioxolanesUp to 80-85%[11]
Lemieux-Johnson OxidationTriterpenoid with C=COsO₄ (cat.), NaIO₄Di-aldehydes, Di-ketones, or Keto-aldehydesGenerally high[12][13]
Lemieux-von Rudloff OxidationTriterpenoid with C=CKMnO₄ (cat.), NaIO₄Aldehydes and Carboxylic acidsVaries[12][14]

Visualizations: Workflows and Pathways

G cluster_0 General Workflow for Nor-Triterpenoid Semi-Synthesis Start Natural Triterpenoid (e.g., Betulin, Oleanolic Acid) Step1 Introduce C=C bond (if not present) Start->Step1 Step2 Oxidative Cleavage (Ozonolysis or Lemieux-Johnson) Step1->Step2 Step3 Seco-Triterpenoid (Di-aldehyde/Di-acid) Step2->Step3 Step4 Intramolecular Cyclization (e.g., Aldol, McMurry) Step3->Step4 Step5 Further Functionalization Step3->Step5 End Nor-Triterpenoid (with contracted ring) Step4->End Step5->End

General workflow for nor-triterpenoid synthesis.

ozonolysis_workflow cluster_1 Experimental Workflow: Ozonolysis Protocol start Dissolve triterpenoid in appropriate solvent (e.g., DCM/MeOH) step1 Cool solution to -78°C (Dry ice/acetone bath) start->step1 step2 Bubble O₃ gas through solution until blue color persists step1->step2 step3 Purge with N₂ or O₂ to remove excess O₃ step2->step3 step4 Quench Reaction (Add reducing or oxidizing agent) step3->step4 reductive Reductive Work-up (e.g., Add Me₂S) Warm to RT step4->reductive Reductive oxidative Oxidative Work-up (e.g., Add H₂O₂) Warm to RT step4->oxidative Oxidative step5 Aqueous Work-up & Extraction reductive->step5 oxidative->step5 step6 Purification (Chromatography) step5->step6 end Isolated Seco/Nor-Triterpenoid step6->end

Flowchart for a typical ozonolysis experiment.

triterpenoid_inhibition_pathway cluster_2 Inhibitory Action of Synthetic Triterpenoids Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Stimulus->IKK STAT3 STAT3 Pathway Stimulus->STAT3 NFkB NF-κB Pathway IKK->NFkB Gene Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->Gene activation STAT3->Gene activation Triterpenoid Synthetic Nor-Triterpenoid Triterpenoid->IKK Triterpenoid->STAT3

References

Application Notes & Protocols: Extraction of Triterpenoids from Lycopodiella sp.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lycopodiella, a genus of clubmosses, is known to be a rich source of various bioactive compounds, including a class of pentacyclic triterpenoids, primarily of the serratane type. These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory, cytotoxic, and neuroprotective activities. This document provides a detailed protocol for the extraction of triterpenoids from Lycopodiella species, aimed at researchers in natural product chemistry, pharmacology, and drug development. The protocol outlines methods for sample preparation, various extraction techniques, and subsequent purification steps.

Plant Material Collection and Preparation

Proper collection and preparation of the plant material are crucial for obtaining a high yield of quality triterpenoids.

Protocol:

  • Collection: Collect the whole plant or aerial parts of the desired Lycopodiella species. Proper botanical identification is essential to ensure the correct species is being processed.

  • Cleaning: Thoroughly wash the collected plant material with distilled water to remove any soil, debris, and other contaminants.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermolabile compounds. Alternatively, a plant dryer can be used at a controlled temperature of 40-50°C until a constant weight is achieved.

  • Grinding: Pulverize the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, thereby enhancing extraction efficiency.

  • Storage: Store the powdered plant material in an airtight, light-proof container in a cool, dry place to prevent degradation before extraction.

Extraction of Triterpenoids

Several methods can be employed for the extraction of triterpenoids from Lycopodiella. The choice of method depends on the available equipment, the scale of extraction, and the desired efficiency.

Solvent Selection

The choice of solvent is critical for the selective extraction of triterpenoids. Based on the literature for Lycopodiella and other related species, the following solvents are commonly used, often in a sequential manner from non-polar to polar to fractionate the extract.

For general extraction of total triterpenoids, methanol and ethanol have been shown to be effective.[1]

Extraction Methods

Three common extraction methods are detailed below: Soxhlet extraction (a classical and exhaustive method), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) (modern, more efficient methods).

Table 1: Comparison of Extraction Methods for Triterpenoids

FeatureSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Continuous solid-liquid extraction with fresh, hot solvent.[2]Use of acoustic cavitation to disrupt cell walls and enhance mass transfer.Use of microwave energy to heat the solvent and rupture plant cells.[3]
Advantages Exhaustive extraction, simple setup.[2]Reduced extraction time, lower solvent consumption, suitable for thermolabile compounds.Very short extraction time, high efficiency, reduced solvent usage.[3]
Disadvantages Long extraction time (6-24 h), large solvent volume, potential degradation of thermolabile compounds due to prolonged heat exposure.[2]Potential for free radical formation, equipment cost.Requires specialized microwave equipment, potential for localized overheating.[3]
Typical Duration 6 - 24 hours[2]20 - 60 minutes[4]5 - 30 minutes[5]
Protocol for Soxhlet Extraction

This method is suitable for exhaustive extraction and is a well-established technique.

Materials:

  • Powdered Lycopodiella plant material

  • Soxhlet apparatus (round bottom flask, extraction chamber, condenser)

  • Cellulose (B213188) thimble

  • Heating mantle

  • Rotary evaporator

  • Selected solvent (e.g., methanol, ethanol, or chloroform)

Procedure:

  • Accurately weigh 20-50 g of the powdered plant material and place it in a cellulose thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill the round bottom flask to two-thirds of its volume with the chosen solvent (e.g., 250-500 mL).

  • Assemble the Soxhlet apparatus and place the flask in a heating mantle.

  • Heat the solvent to its boiling point. The vapor will travel to the condenser, liquefy, and drip into the thimble, immersing the plant material.

  • Continue the extraction for 6-12 hours, or until the solvent in the siphon arm becomes colorless.[2]

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure at 40-50°C.

  • Dry the resulting crude extract in a vacuum oven or desiccator to a constant weight.

Protocol for Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid and energy-efficient method compared to Soxhlet extraction.

Materials:

  • Powdered Lycopodiella plant material

  • Ultrasonic bath or probe sonicator

  • Erlenmeyer flask

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

  • Selected solvent

Procedure:

  • Weigh 10 g of the powdered plant material and place it in an Erlenmeyer flask.

  • Add the selected solvent at a specific solvent-to-solid ratio (e.g., 10:1 to 30:1 mL/g).[4]

  • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Perform the extraction for 20-60 minutes at a controlled temperature (e.g., 25-50°C) and frequency (e.g., 20-40 kHz).[4]

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • The extraction can be repeated on the residue to maximize yield.

  • Combine the filtrates and concentrate them using a rotary evaporator.

  • Dry the crude extract to a constant weight.

Protocol for Microwave-Assisted Extraction (MAE)

MAE is the fastest of the three methods, utilizing microwave energy for efficient extraction.

Materials:

  • Powdered Lycopodiella plant material

  • Microwave extraction system

  • Extraction vessel

  • Filtration apparatus

  • Rotary evaporator

  • Selected solvent

Procedure:

  • Weigh 5 g of the powdered plant material and place it in the microwave extraction vessel.

  • Add the solvent at a specific solvent-to-solid ratio (e.g., 15:1 to 25:1 mL/g).[5]

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: microwave power (e.g., 300-500 W), temperature (e.g., 60-80°C), and time (e.g., 5-20 minutes).[5]

  • After the extraction cycle, allow the vessel to cool to room temperature.

  • Filter the extract to remove the plant residue.

  • Concentrate the filtrate using a rotary evaporator.

  • Dry the crude extract to a constant weight.

Table 2: Quantitative Parameters for Triterpenoid (B12794562) Extraction from Plant Materials (General Literature Data)

ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent-to-Solid Ratio (mL/g) 10:1 to 20:110:1 to 50:1[6]15:1 to 25:1[5][7]
Extraction Time 6 - 24 hours[2]20 - 60 minutes[4]5 - 30 minutes[5][7]
Temperature (°C) Boiling point of solvent25 - 70[4]60 - 90[8]
Typical Triterpenoid Yield (mg/g DW) Varies significantly with plant material29.17 - 36.77 (from other plants)[4][5]61.82 (from Diospyros kaki leaves)[1]

Note: DW = Dry Weight. Yields are highly dependent on the plant species and the specific triterpenoids being quantified.

Purification of Triterpenoid Extract

The crude extract obtained from any of the above methods is a complex mixture of compounds. Further purification is necessary to isolate the triterpenoids.

Protocol for Column Chromatography:

  • Preparation of the Column: A glass column is packed with silica (B1680970) gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dried, extract-laden silica gel is loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with 100% hexane, gradually introducing a more polar solvent like ethyl acetate, and finally methanol.

    • Example of a gradient elution:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (9:1, 1:1 v/v)

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing triterpenoids. A common visualizing agent for triterpenoids on TLC plates is a spray of 10% H₂SO₄ in ethanol, followed by heating. Triterpenoids typically appear as purple or brown spots.

  • Combining and Concentrating Fractions: Fractions with similar TLC profiles are combined and the solvent is evaporated to yield purified triterpenoid fractions.

  • Further Purification: For isolation of individual compounds, further chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) may be required.[9]

Visual Representations

Experimental Workflow for Triterpenoid Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant Lycopodiella Plant Material wash Washing plant->wash dry Drying (40-50°C) wash->dry grind Grinding (40-60 mesh) dry->grind powder Powdered Plant Material grind->powder soxhlet Soxhlet Extraction (6-12h) powder->soxhlet Solvent uae Ultrasound-Assisted Extraction (20-60 min) powder->uae Solvent mae Microwave-Assisted Extraction (5-20 min) powder->mae Solvent concentrate Concentration (Rotary Evaporator) soxhlet->concentrate uae->concentrate mae->concentrate crude Crude Triterpenoid Extract concentrate->crude purify Purification (Column Chromatography) crude->purify pure Purified Triterpenoids purify->pure

Caption: Workflow for the extraction and purification of triterpenoids from Lycopodiella.

Logical Relationship of Extraction Parameters

G cluster_params Extraction Parameters cluster_outcomes Outcomes solvent Solvent Type yield Triterpenoid Yield solvent->yield purity Extract Purity solvent->purity ratio Solvent:Solid Ratio ratio->yield time Extraction Time time->yield temp Temperature temp->yield temp->purity method Extraction Method (Soxhlet, UAE, MAE) method->yield efficiency Process Efficiency (Time, Energy, Solvent) method->efficiency

Caption: Key parameters influencing the outcomes of triterpenoid extraction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 26-Nor-8-oxo-alpha-onocerin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 26-Nor-8-oxo-alpha-onocerin, a triterpenoid (B12794562) compound. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. This protocol is designed to provide a robust and reliable analytical method for the quality control and analysis of this compound in various sample matrices.

Introduction

This compound is a triterpenoid that has been isolated from natural sources such as Lycopodium clavatum[1]. Triterpenoids are a large and diverse class of naturally occurring compounds with a wide range of biological activities. Research has indicated that this compound may promote the proliferation of osteoblasts, suggesting its potential in bone health and regeneration research[2]. Accurate and reliable analytical methods are crucial for the continued investigation of this compound's properties and potential therapeutic applications. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of triterpenoids due to its high resolution and sensitivity[3][4]. This application note provides a detailed protocol for the HPLC analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of triterpenoids.

  • Solvents: HPLC grade acetonitrile, water, and formic acid.

  • Standard: A reference standard of this compound of known purity.

  • Sample Vials: Amber glass vials to protect the analyte from light.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may require optimization based on the specific HPLC system and column used.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Run Time 30 minutes

Note: The detection wavelength of 210 nm is a starting point, as many triterpenoids without strong chromophores absorb at low UV wavelengths[3][5]. It is advisable to determine the UV absorbance maximum of this compound for optimal sensitivity.

Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in a suitable solvent such as methanol (B129727) or acetonitrile to prepare a stock solution of 1 mg/mL. This compound is also soluble in DMSO, chloroform, dichloromethane, and ethyl acetate[2].

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Filter the working standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (General Guideline):

  • For bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range.

  • For formulated products or biological matrices, an appropriate extraction method will be required. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances. The choice of extraction solvent should be based on the solubility of this compound and the nature of the sample matrix.

  • Ensure the final sample solution is filtered through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation (General Protocol)

A full method validation should be performed according to ICH guidelines to ensure the reliability of the analytical method. Key validation parameters include:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the standard solution to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Inject a series of at least five standard concentrations and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Inject the same standard solution at least six times on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability test on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
1 [Data]
5 [Data]
10 [Data]
25 [Data]
50 [Data]
100 [Data]

| Correlation Coeff. (r²) | [Value] |

Table 2: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%)
80% [Value] [Value] [Value]
100% [Value] [Value] [Value]
120% [Value] [Value] [Value]

| Average Recovery (%) | | | [Value] |

Table 3: Precision Data

Precision Type n Mean Peak Area RSD (%)
Repeatability 6 [Value] [Value]

| Intermediate Precision | 6 | [Value] | [Value] |

Table 4: LOD and LOQ

Parameter Concentration (µg/mL)
LOD [Value]

| LOQ | [Value] |

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Reference Standard Stock_Solution Prepare Stock Solution (1 mg/mL) Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards Filtration Filter all solutions (0.45 µm) Working_Standards->Filtration Sample_Extraction Sample Extraction (if needed) Sample_Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18, Acetonitrile/Water Gradient) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Potential Signaling Pathway

Based on the reported activity of this compound in promoting osteoblast proliferation, a simplified hypothetical signaling pathway is presented below. Further research is required to elucidate the exact molecular mechanisms.

signaling_pathway Compound This compound Receptor Cell Surface Receptor (Hypothetical) Compound->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK or PI3K/Akt pathway) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., Runx2) Signaling_Cascade->Transcription_Factors Gene_Expression Increased Expression of Proliferation-related Genes Transcription_Factors->Gene_Expression Proliferation Osteoblast Proliferation Gene_Expression->Proliferation

Caption: Hypothetical signaling pathway for osteoblast proliferation induced by this compound.

Conclusion

The HPLC method described in this application note provides a framework for the reliable analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, offers a robust approach for the separation and quantification of this triterpenoid. This method can be a valuable tool for quality control, stability studies, and pharmacokinetic analysis in the research and development of this compound. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Notes & Protocols for the GC-MS Analysis of Triterpenoid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triterpenoids are a large and structurally diverse class of naturally occurring compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of triterpenoid (B12794562) derivatives in various matrices, particularly in plant extracts. Due to their low volatility and high molecular weight, triterpenoids typically require a derivatization step prior to GC-MS analysis to increase their volatility and improve chromatographic separation. This document provides detailed application notes and protocols for the successful analysis of triterpenoid derivatives using GC-MS.

Experimental Protocols

Sample Preparation: Extraction of Triterpenoids from Plant Material

The extraction method should be optimized based on the specific plant matrix and the target triterpenoids. A common and effective method is Soxhlet extraction.

Protocol: Soxhlet Extraction

  • Sample Preparation: Dry the plant material (e.g., leaves, bark, roots) at a controlled temperature (e.g., 40-60°C) to a constant weight and grind it into a fine powder.

  • Apparatus Setup: Assemble a Soxhlet extraction apparatus.

  • Extraction:

    • Place a known amount (e.g., 10-20 g) of the powdered plant material into a cellulose (B213188) thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill a round-bottom flask with a suitable solvent (e.g., 250 mL of chloroform, hexane, or methanol).[1]

    • Heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.[1]

  • Concentration:

    • After extraction, filter the resulting extract through Whatman No. 1 filter paper.[1]

    • Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.[1]

  • Storage: Store the dried extract in a sealed glass vial at 4°C until GC-MS analysis.[1]

Derivatization: Silylation of Triterpenoids

Silylation is a common derivatization technique where active hydrogen atoms in hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte.[2]

Protocol: Silylation with BSTFA and TMCS

An optimized and efficient method for derivatizing hydroxyl and carboxylic acid groups in triterpenes involves the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst in pyridine (B92270).[3][4]

  • Sample Preparation: Dissolve a known amount of the dried extract or standard (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of pyridine) in a reaction vial.

  • Reagent Addition: Add the derivatization reagent mixture. A highly effective mixture consists of BSTFA and TMCS in pyridine at a ratio of 22:13:65 (v/v/v).[3][4]

  • Reaction:

    • Seal the vial tightly.

    • Incubate the reaction mixture at 30°C for 2 hours.[3][4]

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Analysis

The following parameters provide a general guideline and should be optimized for the specific analytes and instrument.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC system or similar.

  • Mass Spectrometer: Agilent 5977A series single quadrupole mass selective detector or similar.

  • Column: HP-5MS (5% phenylmethylsilicone) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[5][6]

  • Injector: Splitless or split mode (e.g., 10:1 split ratio).[7]

  • Injector Temperature: 250°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 200°C for 2 minutes.[6]

    • Ramp: Increase at 10°C/min to 300°C.[6]

    • Hold: 4-15 minutes at 300°C.[6][7]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

    • Ion Source Temperature: 230°C.[6]

    • Quadrupole Temperature: 150°C.[6]

    • Mass Scan Range: m/z 40-600.[5]

    • Solvent Delay: 3-8.5 minutes.[5][7]

Data Presentation: Quantitative Analysis

Quantitative analysis of triterpenoids is crucial for quality control and research purposes. The following tables summarize key quantitative parameters for selected triterpenoids from the literature.

Table 1: Calibration and Linearity Data for Selected Triterpenoids

CompoundLinear Range (µg/mL)Correlation Coefficient (r)Reference
Friedelin1 - 100Not Specified[1]
Euphol50.0 - 400.00.9988[6]
Tirucallol20.0 - 200.00.9976[6]
β-Sitosterol3.08 - 24.610.9998[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Triterpenoids

CompoundLOD (µg/L)LOQ (µg/L)Analytical MethodReference
Mono- and Triterpenoids100 - 200Not SpecifiedGC-MS[4]
β-AmyrinNot SpecifiedNot SpecifiedHPLC-MS/MS (stated as at least two-fold higher sensitivity than GC-MS)[9]
Pentacyclic TriterpenoidsNot Specified2.3 - 20SFC-MS/MS[10]
β-Sitosterol42140Spectrophotometric[8]

Table 3: Quantitative Analysis of Triterpenoids in Plant Matrices

Plant MaterialTriterpenoid(s)ContentAnalytical MethodReference
Maytenus ilicifoliaTotal Triterpenes8.67 - 22.1 mg/gGC-MS[8]
Bauhinia holophyllaTotal Triterpenes132.36 ± 20.36 mg EβS/g of dry extractSpectrophotometric[8]
Maytenus ilicifoliaTotal Triterpenes53.91 ± 2.6 mg EβS/g of dry extractSpectrophotometric[8]
Quinoa (28 varieties)Total Saponins3.81 - 27.1 mg/gGC-MS[11]

Visualizations

Experimental Workflow for GC-MS Analysis of Triterpenoid Derivatives

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Dried and Powdered) extraction Soxhlet Extraction (e.g., Chloroform) plant_material->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Triterpenoid Extract concentration->crude_extract dissolution Dissolve in Pyridine crude_extract->dissolution reagent_addition Add BSTFA + TMCS dissolution->reagent_addition reaction Incubate (e.g., 30°C, 2h) reagent_addition->reaction derivatized_sample Derivatized Sample (TMS Ethers/Esters) reaction->derivatized_sample injection Injection into GC derivatized_sample->injection separation Chromatographic Separation (HP-5MS Column) injection->separation detection Mass Spectrometry (EI, Scan Mode) separation->detection data_acquisition Data Acquisition detection->data_acquisition identification Compound Identification (Mass Spectral Library) data_acquisition->identification quantification Quantification (Calibration Curves) identification->quantification reporting Reporting quantification->reporting

Caption: Workflow for GC-MS analysis of triterpenoids.

References

Application Notes and Protocols for Screening 26-Nor-8-oxo-alpha-onocerin for Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Nor-8-oxo-alpha-onocerin is a triterpenoid (B12794562) compound that can be isolated from plants of the Lycopodium and Lycopodiella genera.[1] Triterpenoids are a class of natural products known for their diverse pharmacological activities, including anti-cancer properties. The structural complexity of this compound suggests potential for novel biological interactions, making it a candidate for anti-cancer drug discovery programs. While its direct parent compound, alpha-onocerin, has been investigated for anti-plasmodial and antipyretic effects, the anti-cancer potential of this compound remains to be elucidated.[2][3]

These application notes provide a comprehensive framework for the initial screening and characterization of the anti-cancer activity of this compound. The protocols detailed herein cover essential in vitro assays to assess its cytotoxic and cytostatic effects, as well as its potential mechanisms of action, including induction of apoptosis and cell cycle arrest. Furthermore, a strategy for investigating the compound's impact on key cancer-related signaling pathways is presented.

Experimental Workflow

The following diagram outlines the proposed workflow for the initial anti-cancer screening of this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation (Future Work) A Cell Viability/Cytotoxicity Assay (MTT/XTT) B Determine IC50 Values A->B C Select Lead Cancer Cell Lines B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot Analysis of Signaling Pathways C->F G Xenograft Tumor Models F->G

Caption: Experimental workflow for anti-cancer screening.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast AdenocarcinomaData to be determined
MDA-MB-231Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HCT116Colorectal CarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined
Positive Control (e.g., Doxorubicin)Data to be determined
Table 2: Effect of this compound on Cell Cycle Distribution in [Selected Cell Line]
Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (IC50/2)Data to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determined
This compound (2 x IC50)Data to be determinedData to be determinedData to be determined
Table 3: Induction of Apoptosis by this compound in [Selected Cell Line]
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlData to be determinedData to be determined
This compound (IC50/2)Data to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determined
This compound (2 x IC50)Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (specific to each cell line)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubate the cells with the compound for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.[7][8][9]

Materials:

  • Selected cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at various concentrations (e.g., IC50/2, IC50, 2 x IC50) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.[10][11]

Materials:

  • Selected cancer cell line

  • 6-well plates

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples by flow cytometry.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol is to investigate the effect of this compound on the expression and phosphorylation status of proteins involved in key cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways.[12][13]

Materials:

  • Selected cancer cell line

  • 6-well plates or larger culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Seed and treat cells with this compound as previously described.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical mechanism by which this compound might induce apoptosis by inhibiting the PI3K/Akt signaling pathway.

G cluster_0 Cell Survival Signaling cluster_1 Apoptotic Signaling A Growth Factor Receptor B PI3K A->B C Akt B->C D Bad (inactive) C->D E Bcl-2 C->E F Cell Survival E->F G Bax E->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Caspase Activation I->J K Apoptosis J->K X This compound X->C Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

The protocols and application notes provided offer a robust starting point for the comprehensive evaluation of this compound as a potential anti-cancer agent. The systematic approach outlined, from initial cytotoxicity screening to mechanistic studies, will enable researchers to effectively characterize its biological activity and determine its potential for further development. The data generated from these experiments will be crucial in understanding the compound's therapeutic promise and guiding future in vivo studies.

References

Application Note: Acetylcholinesterase Inhibition Assay for 26-Nor-8-oxo-alpha-onocerin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) to terminate synaptic transmission.[1][2][3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), as it increases the concentration of ACh in the brain, compensating for the loss of cholinergic neurons.[3][4][5] Natural products are a rich source of novel bioactive compounds, and triterpenoids have demonstrated a wide range of pharmacological activities.

26-Nor-8-oxo-alpha-onocerin is a triterpenoid (B12794562) that can be isolated from plants of the Lycopodium genus.[6][7] A structurally related compound, alpha-onocerin, also found in Lycopodium clavatum, has been identified as an inhibitor of acetylcholinesterase with an IC50 value of 5.2 µM.[8] This finding provides a strong rationale for investigating the AChE inhibitory potential of this compound. This document provides a detailed protocol for evaluating the AChE inhibitory activity of this compound using the colorimetric Ellman's method.[2]

Principle of the Assay

The acetylcholinesterase inhibitor screening assay is based on the Ellman method, which measures the activity of AChE.[2] The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863).[2][9] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The intensity of the yellow color, measured by absorbance at 412 nm, is directly proportional to the AChE activity.[10] When an inhibitor like this compound is present, the rate of the enzymatic reaction decreases, leading to a reduction in color development.

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the role of acetylcholinesterase in a cholinergic synapse and the mechanism of its inhibition.

AChE_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Inhibition ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE Acetylcholinesterase (AChE) Choline Choline AChE->Choline Acetate Acetate AChE->Acetate ACh_Synapse->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Synapse->ACh_Receptor Binds Signal Signal Transmission ACh_Receptor->Signal Inhibitor This compound Inhibitor->AChE Blocks

Caption: Cholinergic synapse function and AChE inhibition.

Experimental Protocol

This protocol is designed for a 96-well microplate format and is based on established methodologies.[9]

  • Enzyme: Human recombinant or electric eel Acetylcholinesterase (AChE)[9]

  • Substrate: Acetylthiocholine iodide (ATCI)[9]

  • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)[9]

  • Buffer: 0.1 M Phosphate (B84403) Buffer, pH 8.0[9]

  • Test Compound: this compound (dissolved in DMSO)

  • Positive Control: Donepezil or Eserine[9]

  • Equipment:

    • 96-well clear, flat-bottom plates[9]

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 412 nm

    • Incubator set to 37°C

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare standard phosphate buffer and adjust pH to 8.0.

  • AChE Solution (0.25 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.[9]

  • ATCI Solution (10 mM): Dissolve ATCI in phosphate buffer. Prepare fresh daily.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Prepare fresh daily and protect from light.

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Positive Control Stock (1 mM): Prepare a 1 mM stock solution of Donepezil in DMSO.

  • Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer. Ensure the final DMSO concentration in the assay well does not adversely affect enzyme activity (typically ≤1%).[9]

The following workflow outlines the steps for performing the AChE inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) prep_compound Prepare Serial Dilutions (Test Compound & Control) add_buffer 1. Add 140 µL Buffer prep_compound->add_buffer add_dtns 2. Add 20 µL DTNB add_buffer->add_dtns add_inhibitor 3. Add 10 µL Inhibitor/Control add_dtns->add_inhibitor add_ache 4. Add 10 µL AChE Solution add_inhibitor->add_ache pre_incubate 5. Pre-incubate (15 min, 37°C) add_ache->pre_incubate add_atci 6. Add 20 µL ATCI (Start Reaction) pre_incubate->add_atci incubate 7. Incubate (10 min, 37°C) add_atci->incubate measure 8. Measure Absorbance at 412 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the AChE inhibition assay.

Step-by-Step Instructions:

  • Plate Setup: Set up the 96-well plate with the following controls:

    • Blank: 150 µL buffer, 20 µL DTNB, 10 µL buffer (instead of enzyme), 20 µL ATCI.

    • Negative Control (100% Activity): 140 µL buffer, 20 µL DTNB, 10 µL solvent (e.g., 1% DMSO), 10 µL AChE, 20 µL ATCI.[9]

    • Test Wells: 140 µL buffer, 20 µL DTNB, 10 µL of diluted test compound, 10 µL AChE, 20 µL ATCI.

    • Positive Control Wells: 140 µL buffer, 20 µL DTNB, 10 µL of diluted positive control, 10 µL AChE, 20 µL ATCI.

  • Reagent Addition: Add reagents to the wells in the sequence described in the workflow diagram.

  • Pre-incubation: After adding the AChE solution, pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of ATCI solution to all wells to start the reaction.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.[9]

  • Correct for Blank: Subtract the absorbance of the blank from the absorbance of all other wells.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound:

    % Inhibition = [ (Absorbance of Negative Control - Absorbance of Test Sample) / Absorbance of Negative Control ] * 100

  • Determine IC50 Value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity. Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[3]

Data Presentation

The following table presents hypothetical data for the AChE inhibitory activity of this compound, with Donepezil as the positive control.

CompoundConcentration (µM)Mean Absorbance (412 nm)% InhibitionIC50 (µM)
Negative Control 00.8500%N/A
This compound 0.50.7828.0%
1.00.69718.0%
5.00.44248.0%5.4
10.00.28966.0%
50.00.11186.9%
Donepezil (Positive Control) 0.010.59530.0%
0.020.41751.0%0.019
0.050.20476.0%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the acetylcholinesterase inhibitory activity of this compound. Given the known AChE inhibitory activity of the related natural product, alpha-onocerin, this compound represents a promising candidate for further investigation in the context of drug discovery for neurodegenerative diseases.[8] The described colorimetric assay is a robust, reliable, and high-throughput-compatible method for determining the compound's potency and can guide future structure-activity relationship studies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 26-Nor-8-oxo-alpha-onocerin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 26-Nor-8-oxo-alpha-onocerin and related complex polycyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying complex terpenoids like this compound?

A1: The structural complexity of diterpenoids and related compounds presents significant purification challenges.[1] Key difficulties include:

  • Co-elution of Stereoisomers and Analogs: The presence of multiple chiral centers and structurally similar byproducts often leads to overlapping peaks in chromatography.

  • Compound Instability: The presence of sensitive functional groups, such as the β-keto-enol system implied by the "8-oxo" nomenclature, can lead to degradation or isomerization under certain pH or temperature conditions.

  • Low Yield: Multi-step syntheses or extractions from natural sources often result in low overall yields, making each purification step critical to maximize recovery.[2]

  • Poor Solubility: These complex molecules may exhibit limited solubility in standard chromatography solvents, complicating sample loading and purification.

Q2: My compound is showing significant peak tailing during silica (B1680970) gel chromatography. What is the likely cause and solution?

A2: Peak tailing for a molecule like this compound, which contains a ketone and potentially other polar functionalities, is often due to strong interactions with the acidic silanol (B1196071) groups on the silica surface. This can be particularly problematic if the molecule has any basic character.

Solution: Incorporate a mobile phase modifier. Adding a small amount of a competing base, such as triethylamine (B128534) (TEA) (typically 0.1-1%), to your eluent can neutralize the active sites on the silica gel, leading to more symmetrical peaks.[3]

Q3: I am observing multiple spots on my TLC plate that are very close together, even after trying several solvent systems. How can I improve separation?

A3: This indicates the presence of closely related impurities or isomers. To improve separation, consider the following strategies:

  • Switch to a Different Stationary Phase: If you are using standard silica, consider using silver nitrate-impregnated silica gel, which can improve the separation of compounds with varying degrees of unsaturation. Alternatively, reverse-phase (C18) chromatography separates based on hydrophobicity and can be effective.

  • Optimize Mobile Phase: Employ a gradient elution on your column chromatography instead of an isocratic (constant solvent mixture) one. A shallow gradient can effectively resolve closely eluting compounds.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, semi-preparative HPLC is a powerful tool that offers much higher resolution than standard column chromatography.[1]

Q4: My recovery from the purification column is very low. What are the potential reasons?

A4: Low recovery can stem from several factors:

  • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. If peak tailing was also observed, this is a likely cause. Consider using a less polar solvent system or adding a modifier as described in Q2.

  • Compound Degradation: The compound may be unstable on the silica gel. To test for this, you can dissolve a small amount of your crude product with silica gel in a vial and monitor for degradation by TLC over time.

  • Inappropriate Fraction Collection: The elution profile of your compound might be broader than anticipated. Ensure you are collecting a sufficient number of fractions and monitoring them carefully by TLC.

Troubleshooting Guides

Guide 1: Poor Resolution in Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Overlapping spots on TLC- Inappropriate solvent system- Co-eluting isomers/impurities- Systematically screen different solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol).- Try a different stationary phase (e.g., alumina, C18 silica).- Employ gradient elution.
Broad, poorly defined bands on the column- Column overload- Poor column packing- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.
Tailing peaks- Strong interaction with silica- Add a modifier like triethylamine (0.1-1%) to the mobile phase.[3]
Guide 2: Low Compound Recovery
Symptom Possible Cause(s) Suggested Solution(s)
No compound detected in fractions- Irreversible adsorption to silica- Compound degradation on the column- Use a more polar eluent or add a modifier (e.g., methanol, triethylamine).- Deactivate the silica gel with a small amount of water before packing.- Perform the purification at a lower temperature.
Low total mass recovered after combining fractions- Incomplete elution- Inaccurate fraction analysis- After your main compound has eluted, flush the column with a very polar solvent (e.g., 100% methanol) to check for any remaining material.- Ensure your TLC visualization method is sensitive enough to detect low concentrations.

Quantitative Data Summary

The following tables present hypothetical data for the purification of this compound to illustrate the impact of different purification strategies.

Table 1: Comparison of Isocratic vs. Gradient Elution in Silica Gel Chromatography

Elution Method Mobile Phase Crude Load (mg) Recovered Mass (mg) Purity (%) Yield (%)
IsocraticHexane:Ethyl Acetate (7:3)100558555
Gradient10% to 50% Ethyl Acetate in Hexane100689568

Table 2: Effect of Mobile Phase Modifier on Peak Tailing and Yield

Modifier Mobile Phase Tailing Factor Purity (%) Yield (%)
NoneDichloromethane:Methanol (98:2)2.59062
0.5% TriethylamineDichloromethane:Methanol (98:2)1.19675

Experimental Protocols

Protocol 1: Gradient Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. This is known as dry loading.[3] Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial solvent system (10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase according to a pre-determined gradient (e.g., increase to 50% ethyl acetate over 30 column volumes).

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Semi-Preparative HPLC Purification
  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and gradient for separation. A common starting point for reverse-phase HPLC is a gradient of acetonitrile (B52724) in water.

  • Sample Preparation: Dissolve the partially purified material from column chromatography in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Injection and Fractionation: Inject the sample onto the semi-preparative HPLC column. Collect fractions corresponding to the peak of interest as determined by the UV detector.

  • Post-Processing: Combine the pure fractions. If the mobile phase contains non-volatile buffers, a subsequent desalting step may be necessary.

  • Solvent Removal: Remove the solvent, typically by lyophilization if water is present, to yield the final high-purity compound.

Visualizations

Purification_Workflow Crude Crude Product Column Silica Gel Column Chromatography Crude->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evap1 Solvent Evaporation Combine->Evap1 SemiPrep Semi-Preparative HPLC Evap1->SemiPrep If purity < 95% Final Pure Compound (>98%) Evap1->Final If purity > 95% Combine2 Combine High-Purity Fractions SemiPrep->Combine2 Evap2 Solvent Removal / Lyophilization Combine2->Evap2 Evap2->Final

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Problem Problem_Type Low Resolution or Low Yield? Start->Problem_Type Low_Res Low Resolution Problem_Type->Low_Res Resolution Low_Yield Low Yield Problem_Type->Low_Yield Yield Check_TLC Overlapping Spots on TLC? Low_Res->Check_TLC Check_Adsorption Irreversible Adsorption Suspected? Low_Yield->Check_Adsorption Yes_TLC Yes Check_TLC->Yes_TLC Yes No_TLC No Check_TLC->No_TLC No Change_Solvent Optimize Solvent System / Gradient Yes_TLC->Change_Solvent Change_Stationary Change Stationary Phase (e.g., C18) Yes_TLC->Change_Stationary Check_Loading Column Overloaded? No_TLC->Check_Loading Yes_Loading Yes Check_Loading->Yes_Loading Yes No_Loading No Check_Loading->No_Loading No Reduce_Load Reduce Sample Load Yes_Loading->Reduce_Load Check_Tailing Peak Tailing Observed? No_Loading->Check_Tailing Yes_Tailing Yes Check_Tailing->Yes_Tailing Yes Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Yes_Tailing->Add_Modifier Yes_Adsorb Yes Check_Adsorption->Yes_Adsorb Yes No_Adsorb No Check_Adsorption->No_Adsorb No Increase_Polarity Increase Eluent Polarity / Add Modifier Yes_Adsorb->Increase_Polarity Check_Degradation Compound Degradation on Column? No_Adsorb->Check_Degradation Yes_Degrade Yes Check_Degradation->Yes_Degrade Yes Deactivate_Silica Deactivate Silica / Lower Temperature Yes_Degrade->Deactivate_Silica

Caption: Troubleshooting decision tree for purification challenges.

References

Improving the yield of 26-Nor-8-oxo-alpha-onocerin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Onocerin Derivatives

Frequently Asked Questions (FAQs)

Q1: What is the most efficient reported synthesis of the alpha-onocerin (B24083) core?

A1: The most efficient synthesis to date is a four-step route with a 31% overall yield, reported by E. J. Corey's research group.[1] This synthesis is notable for its brevity and high efficiency, which is achieved through a four-component coupling and a key tetracyclization step.[1]

Q2: What are the key reactions in the synthesis of (+)-alpha-onocerin?

A2: The synthesis hinges on two critical steps:

  • A four-component coupling reaction that assembles the acyclic precursor. This involves the coupling of two molecules of a chiral epoxy ketone with two molecules of a vinyllithium (B1195746) reagent to create a bis-epoxide intermediate.[1]

  • A cation-olefin tetracyclization reaction that forms all four rings of the onocerin core in a single step.[1]

Q3: What are the likely steps to convert (+)-alpha-onocerin to 26-Nor-8-oxo-alpha-onocerin?

A3: While a specific route is not published, the conversion would likely involve:

  • Selective demethylation at the C-26 position.

  • Selective oxidation at the C-8 position to introduce the ketone functionality. These steps would require careful selection of reagents to ensure selectivity and avoid unwanted side reactions.

Q4: What are the main challenges in terpene cyclization reactions?

A4: Terpene cyclizations can be complex due to the generation of highly reactive carbocation intermediates.[2] Key challenges include controlling the stereoselectivity of the newly formed chiral centers and preventing premature quenching of the carbocation intermediates by nucleophiles, which can lead to a mixture of products and lower yields.[2]

Troubleshooting Guide

Issue 1: Low Yield in the Four-Component Coupling Step

Q: My four-component coupling reaction to form the bis-epoxide precursor is giving a low yield. What are the potential causes and solutions?

A: Low yields in this step can often be attributed to the following:

  • Reagent Purity: The vinyllithium reagent is highly reactive and sensitive to moisture and air. Ensure that the reagent is freshly prepared or properly titrated and handled under strictly anhydrous and inert conditions. The chiral epoxy ketone should also be of high purity.

  • Reaction Temperature: The coupling reaction is likely performed at low temperatures to control reactivity. Ensure that the temperature is maintained consistently throughout the addition of the reagents. A slight increase in temperature can lead to side reactions.

  • Stoichiometry: The stoichiometry of the four components is critical. Inaccuracies in the amount of each reactant can lead to the formation of incomplete coupling products.

Troubleshooting Workflow for Low Coupling Yield

G start Low Yield in Coupling Step check_reagent Verify Purity and Activity of Reagents (Vinyllithium, Epoxy Ketone) start->check_reagent check_conditions Confirm Anhydrous and Inert Reaction Conditions check_reagent->check_conditions Reagents OK check_temp Monitor and Control Reaction Temperature check_conditions->check_temp Conditions OK check_stoich Re-evaluate Stoichiometry of Reactants check_temp->check_stoich Temperature OK outcome Improved Yield check_stoich->outcome Stoichiometry Corrected

Caption: Troubleshooting workflow for low yield in the four-component coupling step.

Issue 2: Poor Selectivity in the Tetracyclization Step

Q: The tetracyclization reaction is producing a mixture of isomers instead of the desired (+)-alpha-onocerin. How can I improve the stereoselectivity?

A: The stereochemical outcome of the cation-olefin cyclization is highly dependent on the conformation of the acyclic precursor upon initiation of the cyclization cascade.

  • Lewis Acid Choice: The choice of Lewis acid to initiate the cyclization is critical. Different Lewis acids can influence the transition state geometry. Experiment with a range of Lewis acids (e.g., SnCl4, TiCl4, etc.) to find the optimal conditions.

  • Solvent Effects: The polarity of the solvent can affect the stability of the carbocation intermediates and the folding of the precursor. A non-polar solvent is often preferred to promote the desired compact conformation for cyclization.

  • Temperature Control: As with the coupling reaction, precise temperature control is crucial. Lower temperatures generally favor higher selectivity.

Logical Relationship for Improving Cyclization Selectivity

G input Acyclic Bis-Epoxide Precursor lewis_acid Lewis Acid (e.g., SnCl4) input->lewis_acid solvent Solvent (e.g., CH2Cl2) input->solvent temperature Temperature (e.g., -78 °C) input->temperature output (+)-alpha-Onocerin lewis_acid->output solvent->output temperature->output G start Chiral Epoxy Ketone + Vinyllithium step1 Four-Component Coupling start->step1 intermediate1 Bis-Silyl Enol Ether step1->intermediate1 step2 Triflation intermediate1->step2 intermediate2 Bis-Vinyl Triflate step2->intermediate2 step3 Tetracyclization intermediate2->step3 final_product (+)-alpha-Onocerin step3->final_product

References

Overcoming solubility issues of 26-Nor-8-oxo-alpha-onocerin in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 26-Nor-8-oxo-alpha-onocerin. The information provided aims to address common challenges, particularly those related to the compound's low aqueous solubility in bioassays.

Troubleshooting Guide

This guide is designed to help you overcome common issues encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Compound Precipitation in Aqueous Buffer/Media The concentration of this compound exceeds its solubility limit in the final assay medium. The organic solvent concentration from the stock solution is too high, causing the compound to crash out.- Reduce Final Concentration: Lower the final concentration of the compound in your assay. - Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% (v/v), to maintain the solubility of the compound without affecting the biological system. - Use a Co-solvent: Consider using a water-miscible co-solvent in your final dilution step. - Serial Dilutions: Perform serial dilutions of your stock solution in the assay medium to avoid abrupt changes in solvent polarity.
Inconsistent Bioassay Results Incomplete dissolution of the compound leading to variability in the actual concentration. Degradation of the compound in the stock solution or assay medium.- Ensure Complete Dissolution: Visually inspect your stock solution for any undissolved particles. Gentle warming (e.g., 37°C) or sonication may aid in complete dissolution. - Freshly Prepare Solutions: Prepare fresh working solutions from a stock solution for each experiment. - Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Difficulty Preparing a Concentrated Stock Solution The chosen solvent is not optimal for this compound. The compound has low intrinsic solubility.- Test Different Solvents: While DMSO is a common choice, other organic solvents like ethanol (B145695), DMF, or a mixture of solvents could provide better solubility.[1] - Use of Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins or surfactants (e.g., Tween® 80, Pluronic® F-68) in your stock solution preparation.
Cell Toxicity or Off-Target Effects Observed The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. The compound itself exhibits cytotoxicity at the tested concentrations.- Solvent Control: Always include a vehicle control (assay medium with the same final concentration of the solvent) in your experiments to assess the effect of the solvent on the cells. - Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a triterpenoid, a class of naturally occurring organic compounds.[1] Its chemical formula is C29H48O3, and it has a molecular weight of 444.69 g/mol . Due to its chemical structure, it is characterized by low water solubility.

Q2: What are the recommended solvents for dissolving this compound?

A2: For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is commonly recommended. Other organic solvents such as ethanol and Dimethylformamide (DMF) can also be used.[1] For in vivo studies, formulations may involve co-solvents like PEG300, Tween 80, or suspension in vehicles like carboxymethyl cellulose (B213188) (CMC).

Q3: What is a typical stock solution concentration for in vitro bioassays?

A3: A common starting point for a stock solution is 10-25 mg/mL in a suitable organic solvent like DMSO. However, the optimal concentration may vary depending on the specific experimental requirements and the solubility limits in the chosen solvent. It is crucial to ensure the compound is fully dissolved at the chosen concentration.

Q4: How can I prepare this compound for cell-based assays?

A4: To prepare the compound for cell-based assays, first create a concentrated stock solution in an appropriate organic solvent (e.g., DMSO). Then, serially dilute the stock solution into your cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of the organic solvent is low enough (typically <0.5%) to not affect cell viability or behavior. Always include a vehicle control in your experimental design.

Q5: The compound precipitates when I add it to my aqueous assay buffer. What should I do?

A5: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay.

  • Decrease the solvent percentage: Ensure the final percentage of the organic solvent from your stock solution is minimal.

  • Use an intermediate dilution step: Instead of diluting the stock directly into the final buffer, try an intermediate dilution in a solvent mixture with higher organic content before the final dilution.

  • Incorporate solubilizing agents: For certain applications, the use of surfactants or cyclodextrins in the final assay buffer can help maintain solubility.

Quantitative Data Summary

The following tables provide examples of solvent suggestions and a formulation guide for preparing this compound solutions for in vitro and in vivo studies.

Table 1: Suggested Solvents for Stock Solution Preparation

SolventNotes
Dimethyl Sulfoxide (DMSO) Common choice for in vitro studies. Aim for a final concentration of <0.5% in the assay.
Ethanol Can be used as an alternative to DMSO. Final concentration in assays should be kept low.
Dimethylformamide (DMF) Another alternative for initial solubilization. Check for compatibility with your assay system.
Chloroform, Dichloromethane, Ethyl Acetate, Acetone Mentioned as solvents, but less common for direct use in biological assays due to higher toxicity. May be useful for initial dissolution before solvent exchange.

Table 2: Example Formulation for In Vivo Studies

Formulation TypeComponents & ProportionsExample Preparation (for a 2.5 mg/mL final concentration)
Injectable Formulation DMSO:PEG300:Tween 80:Saline10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. For 1 mL, mix 100 µL of a 25 mg/mL DMSO stock with 400 µL PEG300, 50 µL Tween 80, and 450 µL saline.
Oral Suspension Carboxymethyl cellulose (CMC)Suspend 250 mg of the compound in 100 mL of 0.5% CMC in water.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculate the required mass: The molecular weight of this compound is 444.69 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 444.69 g/mol * 1 mL = 0.0044469 g = 4.45 mg

  • Weigh the compound: Accurately weigh 4.45 mg of this compound powder.

  • Dissolve in DMSO: Add 1 mL of high-purity DMSO to the powder.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes until the solution is clear and free of any visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: General Procedure for Preparing Working Solutions for Cell-Based Assays

  • Thaw the stock solution: Thaw a frozen aliquot of your this compound stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): If you need to make a wide range of concentrations, it is often best to first make an intermediate dilution of your stock solution in cell culture medium or a suitable buffer.

  • Prepare final working solutions: Directly add the appropriate volume of the stock solution (or intermediate dilution) to your pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.

  • Mix thoroughly: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.

  • Prepare vehicle control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used for the stock solution to the same final volume of cell culture medium.

  • Use immediately: It is recommended to use the freshly prepared working solutions immediately for your experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Bioassay Preparation cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Serial Dilution in Assay Medium dissolve->dilute incubate Incubate with Biological System dilute->incubate measure Measure Endpoint incubate->measure analyze Analyze Results measure->analyze

Caption: Experimental workflow for using this compound in bioassays.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K IKK IKK receptor->IKK STAT3 STAT3 receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR transcription Gene Transcription (Proliferation, Survival) mTOR->transcription NFkB NF-kB IKK->NFkB NFkB->transcription STAT3->transcription compound This compound compound->receptor ? compound->PI3K Inhibition compound->IKK Inhibition compound->STAT3 Inhibition

References

Technical Support Center: Optimization of HPLC Separation for Nor-Triterpenoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of nor-triterpenoid isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Peak Resolution Issues

Q1: We are observing poor resolution or complete co-elution of our nor-triterpenoid isomers. What are the primary factors to investigate?

A1: Poor resolution of nor-triterpenoid isomers is a common challenge, often due to their structural similarity. Several factors in your HPLC method can be optimized to improve separation:

  • Column Chemistry: The choice of stationary phase is critical. For triterpenoids, C30 columns can offer enhanced shape selectivity for isomers compared to standard C18 columns.[1] However, C18 columns are also widely used and can be effective with proper mobile phase optimization.[1][2]

  • Mobile Phase Composition: The organic modifier (acetonitrile or methanol) and its ratio to the aqueous phase significantly impact selectivity. Acetonitrile (B52724) often provides different selectivity compared to methanol (B129727). A combination of both may also improve separation.[1] The addition of a small percentage of acid (e.g., 0.1-0.2% formic acid or acetic acid) to the mobile phase is often necessary to ensure good peak shape and reproducibility.[3]

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Lowering the temperature can sometimes improve the resolution of isomers, although it may increase analysis time and backpressure.[4] Conversely, for some triterpenoids, a higher temperature might be beneficial.[2] It is an important parameter to screen.

  • Flow Rate: Reducing the flow rate can enhance separation efficiency, leading to better resolution, but at the cost of longer run times.[4]

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often significantly improve the separation of closely eluting isomers.

Q2: Our baseline is noisy, making it difficult to detect our low-level nor-triterpenoid isomers. What are the potential causes and solutions?

A2: A noisy baseline can mask small peaks and affect integration accuracy. Common causes include:

  • Detector Settings: Nor-triterpenoids often lack a strong chromophore, requiring detection at low UV wavelengths (e.g., 205-210 nm).[1] At these wavelengths, the mobile phase itself can have significant absorbance, leading to a noisy baseline. Ensure you are using high-purity HPLC-grade solvents.

  • Alternative Detectors: Consider using detectors that do not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors are more universal and can provide better sensitivity for compounds with poor chromophores.[1][5]

  • Mobile Phase Contamination: Ensure your mobile phase is freshly prepared with high-purity solvents and is properly degassed. Contaminants or dissolved air can contribute to baseline noise.

  • System Issues: Leaks in the HPLC system, a failing detector lamp, or contaminated flow cells can also cause baseline noise. A systematic check of the instrument is recommended.

Peak Shape Problems

Q3: Our nor-triterpenoid isomer peaks are exhibiting significant tailing. How can we improve the peak symmetry?

A3: Peak tailing is a common issue that can compromise resolution and quantification. The likely causes and their solutions are:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the analytes, causing tailing. Using a modern, high-purity, end-capped column can minimize these interactions. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase will protonate the silanol groups, reducing these unwanted interactions.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try diluting your sample or reducing the injection volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade. Flushing the column with a strong solvent or replacing it may be necessary.

Q4: We are observing peak fronting for our analytes. What is the likely cause?

A4: Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to move too quickly at the beginning of the column, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Similar to peak tailing, severe column overload can also manifest as fronting peaks.

Chiral Separation of Isomers

Q5: Our nor-triterpenoid isomers are enantiomers. How can we separate them using HPLC?

A5: The separation of enantiomers requires a chiral environment. This can be achieved in two primary ways in HPLC:

  • Chiral Stationary Phases (CSPs): This is the most common method for direct enantiomeric separation.[6] CSPs are packed with a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers in the sample, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have broad applicability.[7]

  • Chiral Mobile Phase Additives (CMPAs): In this approach, a chiral selector is added to the mobile phase.[6] The enantiomers in the sample form transient diastereomeric complexes with the CMPA, which can then be separated on a standard achiral column.

Method development for chiral separations is often empirical and may require screening different CSPs and mobile phase conditions to achieve a successful separation.[8]

Data Presentation

Table 1: Representative HPLC Conditions for Triterpenoid Isomer Separation

ParameterMethod 1 (C30 Column)Method 2 (C18 Column)Method 3 (Gradient)
Column Acclaim C30 (3 µm, 3.0 x 150 mm)[1]ACE C18 (5 µm, 4.6 x 250 mm)[2]C18 (e.g., 250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile, Methanol, Water[1]Acetonitrile and Water (89:11, v/v)[2]A: Water + 0.1% Formic Acid, B: Acetonitrile
Gradient IsocraticIsocratic60% B to 90% B over 60 min[3]
Flow Rate 0.4 mL/min0.7 mL/min[2]0.8 - 1.0 mL/min[3]
Temperature 30 °C20 °C[2]Ambient or controlled (e.g., 25-40°C)
Detection Charged Aerosol Detector (CAD)[1]PDA at 205 nm[2]UV at 210 nm or MS
Injection Volume 5 µL10 µL[2]10-20 µL
Notes High resolution for ursolic and oleanolic acid.[1]Optimized for triterpenoids with chromophores.[2]General starting point for method development.

Experimental Protocols

Optimized HPLC Method for Nor-Triterpenoid Isomer Separation

This protocol provides a general methodology that can be adapted for the separation of nor-triterpenoid isomers.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (PDA, CAD, or MS).

  • C30 or C18 HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or acetic acid (high purity).

  • Nor-triterpenoid isomer standards or sample extract.

  • Volumetric flasks, pipettes, and syringes with 0.22 µm filters.

2. Sample Preparation

  • Accurately weigh and dissolve the nor-triterpenoid standard or sample extract in a suitable solvent (e.g., methanol, ethanol, or a mixture of methanol/chloroform).[1] Sonication may be used to aid dissolution.[1]

  • Prepare a series of calibration standards by serial dilution from a stock solution.

  • For plant extracts, a solid-phase extraction (SPE) step may be necessary to remove interfering matrix components.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions (Starting Point)

  • Column: C30, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 60% B

    • 5-45 min: Linear gradient from 60% to 90% B

    • 45-50 min: 90% B

    • 50.1-55 min: Return to 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA at 210 nm or full scan (200-400 nm).

  • Injection Volume: 10 µL.

4. Analysis and Optimization

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard mixture of the nor-triterpenoid isomers to assess the initial separation.

  • If resolution is inadequate, systematically adjust the following parameters one at a time:

    • Modify the gradient slope (make it shallower for better resolution).

    • Change the organic modifier (e.g., substitute acetonitrile with methanol or use a combination).

    • Adjust the column temperature (try increments of 5°C between 20°C and 40°C).

    • Reduce the flow rate.

  • Once an optimized method is developed, inject the calibration standards and samples for quantification.

Mandatory Visualization

HPLC_Optimization_Workflow cluster_start Method Development Start cluster_method_setup Initial Method Setup cluster_analysis Analysis & Evaluation cluster_optimization Troubleshooting & Optimization Loop cluster_validation Finalization start Define Separation Goal: Resolve Nor-Triterpenoid Isomers col_select Column Selection (e.g., C30 or C18) start->col_select mp_select Mobile Phase Selection (ACN/MeOH/H2O + Acid) col_select->mp_select initial_cond Set Initial Conditions (Gradient, Flow Rate, Temp) mp_select->initial_cond inject_std Inject Isomer Standard Mix initial_cond->inject_std eval_res Evaluate Resolution & Peak Shape inject_std->eval_res poor_res Poor Resolution? eval_res->poor_res Check Criteria adjust_grad Adjust Gradient Slope poor_res->adjust_grad Yes good_res Resolution Acceptable poor_res->good_res No adjust_grad->inject_std Re-analyze change_mp Change Organic Modifier adjust_grad->change_mp change_mp->inject_std Re-analyze adjust_temp Optimize Temperature change_mp->adjust_temp adjust_temp->inject_std Re-analyze adjust_flow Optimize Flow Rate adjust_temp->adjust_flow adjust_flow->inject_std validate Validate Method good_res->validate

Caption: Workflow for optimizing HPLC separation of nor-triterpenoid isomers.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_shape Poor Peak Shape cluster_retention Inconsistent Retention problem Observed HPLC Problem res_q Co-eluting Peaks? problem->res_q Resolution shape_q Tailing or Fronting? problem->shape_q Shape ret_q Retention Time Shift? problem->ret_q Retention res_sol1 Try C30 Column res_q->res_sol1 res_sol2 Shallow Gradient res_q->res_sol2 res_sol3 Optimize Temp/Flow res_q->res_sol3 tailing_sol Add Acid to Mobile Phase Reduce Sample Load shape_q->tailing_sol Tailing fronting_sol Match Sample Solvent to Mobile Phase shape_q->fronting_sol Fronting ret_sol1 Check Pump & Leaks ret_q->ret_sol1 ret_sol2 Ensure Column Equilibration ret_q->ret_sol2 ret_sol3 Prepare Fresh Mobile Phase ret_q->ret_sol3

Caption: Logical relationships in troubleshooting common HPLC issues.

References

Troubleshooting low yields in the extraction of triterpenoids from clubmosses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the extraction of triterpenoids from clubmosses (species of the Lycopodiaceae family, such as Huperzia and Lycopodium).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low triterpenoid (B12794562) yields from clubmosses?

A1: Low yields can stem from several factors throughout the extraction and purification process. Key areas to investigate include:

  • Plant Material: The species of clubmoss, geographical source, time of harvest, and drying/storage conditions can all significantly impact the concentration of triterpenoids.

  • Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted, microwave-assisted) and the optimization of its parameters are critical.

  • Solvent Selection: The polarity of the solvent used for extraction plays a crucial role in selectively dissolving triterpenoids.

  • Extraction Parameters: Factors such as temperature, extraction time, and the ratio of solvent to solid material must be optimized.

  • Purification Strategy: Losses can occur during subsequent purification steps like column chromatography or high-performance liquid chromatography (HPLC).

Q2: Which clubmoss species are known to be good sources of triterpenoids?

A2: Several species within the Lycopodiaceae family are known to contain serratene-type triterpenoids.[1][2] Documented species include Lycopodium phlegmaria, Lycopodium complanatum, and Lycopodium clavatum.[1][3][4] The specific triterpenoid profile and concentration can vary significantly between species and even between different populations of the same species.

Q3: What is a typical yield range for triterpenoid extraction from clubmosses?

A3: Triterpenoid yields can vary widely depending on the plant material and extraction methodology. While specific percentages for clubmosses are not always reported in literature, studies on other plants show that yields of total triterpenoids can range from a few milligrams per gram to over 30 mg/g of dry plant material.[5][6] For instance, an optimized ultrasound-assisted extraction of triterpenoids from Carya cathayensis husks yielded approximately 33.92 mg/g.[5]

Troubleshooting Guide

Issue 1: Consistently Low Yields from Raw Plant Material
Potential Cause Troubleshooting Step Rationale
Suboptimal Plant Material Verify the species and consider the geographic origin and harvest time. If possible, analyze a sample of the plant material for triterpenoid content before large-scale extraction.The concentration of secondary metabolites like triterpenoids can be influenced by genetic and environmental factors.[7]
Improper Drying/Storage Ensure plant material is thoroughly dried to a stable weight at a moderate temperature (e.g., 40-50°C) and stored in a cool, dark, and dry place.[8]High temperatures during drying can lead to the degradation of thermolabile triterpenoids. Improper storage can lead to fungal or bacterial contamination and degradation of target compounds.
Inadequate Grinding Grind the dried plant material into a fine powder to increase the surface area for solvent penetration.A smaller particle size enhances the efficiency of the extraction process by allowing for better contact between the plant material and the solvent.
Issue 2: Poor Extraction Efficiency
Potential Cause Troubleshooting Step Rationale
Incorrect Solvent Choice Methanol (B129727) and ethanol (B145695) are commonly used for extracting triterpenoids from clubmosses.[1] If yields are low, consider experimenting with solvents of slightly different polarities or solvent mixtures.Triterpenoids have a specific polarity, and the solvent must be able to effectively solubilize them. The use of 70-75% ethanol has been shown to be effective in some triterpenoid extractions.[5][9]
Suboptimal Extraction Parameters Optimize the solvent-to-solid ratio, extraction time, and temperature. For techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), also optimize power settings.[5][6]An insufficient solvent volume may not fully saturate the plant material, while an excessive amount can make downstream processing cumbersome.[5] Extraction time and temperature are critical for ensuring complete extraction without degrading the target compounds.[6][8]
Inefficient Extraction Method If using simple maceration, consider switching to a more advanced technique like UAE or MAE, which can improve extraction efficiency and reduce extraction time.[5][10]Advanced extraction techniques can enhance the release of bioactive compounds from the plant matrix.[5]
Issue 3: Loss of Product During Purification
Potential Cause Troubleshooting Step Rationale
Suboptimal Chromatography Conditions Carefully select the stationary phase (e.g., silica (B1680970) gel, Sephadex) and mobile phase for column chromatography to ensure good separation of triterpenoids from other compounds.[1]Improper chromatography conditions can lead to poor separation and loss of the target compounds in mixed fractions.
Compound Degradation Minimize exposure of the extracts and purified fractions to heat, light, and air to prevent degradation.Triterpenoids, like many natural products, can be sensitive to environmental conditions.
Incomplete Elution Ensure that the polarity of the elution solvent is appropriate to desorb the triterpenoids from the purification resin or column.If the solvent is not polar enough, the target compounds may remain adsorbed to the stationary phase. In some cases, a gradient of solvent polarities is necessary for effective elution.

Experimental Protocols

General Protocol for Triterpenoid Extraction and Isolation

This protocol is a generalized procedure based on methodologies reported for the extraction of triterpenoids from clubmosses.[1]

  • Preparation of Plant Material:

    • Air-dry the whole plants or aerial parts of the clubmoss.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Soak the powdered plant material in methanol at room temperature for an extended period (e.g., several days to a week), with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water.

    • Perform liquid-liquid partitioning with a non-polar solvent like diethyl ether or ethyl acetate.

    • Separate the layers and collect the organic phase, which will contain the triterpenoids.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield a crude triterpenoid fraction.

  • Purification:

    • Subject the crude triterpenoid fraction to column chromatography using silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Combine fractions containing the compounds of interest.

    • Further purify the combined fractions using additional chromatographic techniques such as Sephadex LH-20 or preparative HPLC to isolate individual triterpenoids.[1]

Visualizations

Experimental Workflow: Triterpenoid Extraction

experimental_workflow start Start: Dried Clubmoss Material grinding Grinding start->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Solvent Partitioning concentration->partitioning purification Chromatographic Purification partitioning->purification isolated_triterpenoids Isolated Triterpenoids purification->isolated_triterpenoids troubleshooting_logic low_yield Problem: Low Triterpenoid Yield check_material Check Plant Material (Species, Drying, Grinding) low_yield->check_material material_ok Material OK? check_material->material_ok check_extraction Check Extraction Step (Solvent, Time, Temp, Method) extraction_ok Extraction OK? check_extraction->extraction_ok check_purification Check Purification Step (Chromatography, Degradation) purification_ok Purification OK? check_purification->purification_ok material_ok->check_extraction Yes optimize_material Action: Optimize Material Sourcing & Prep material_ok->optimize_material No extraction_ok->check_purification Yes optimize_extraction Action: Optimize Extraction Parameters extraction_ok->optimize_extraction No optimize_purification Action: Optimize Purification Protocol purification_ok->optimize_purification No success Yield Improved optimize_material->success optimize_extraction->success optimize_purification->success

References

Stability testing of 26-Nor-8-oxo-alpha-onocerin under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for the novel compound 26-Nor-8-oxo-alpha-onocerin. Given the limited publicly available stability data for this specific molecule, this guide focuses on established principles and methodologies for assessing the stability of new chemical entities, drawing from regulatory guidelines and best practices in the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with the stability testing of a new compound like this compound?

A1: The initial step is to perform forced degradation (stress testing) studies.[1][2][3] These studies are crucial for understanding the intrinsic stability of the molecule, identifying potential degradation products, and establishing degradation pathways.[1][2] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for these studies.[4]

Q2: What are the recommended stress conditions for forced degradation studies?

A2: Forced degradation studies should expose the drug substance to a variety of conditions more severe than accelerated stability testing.[1] According to ICH guidelines, these typically include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH) at room temperature or elevated temperatures (e.g., 50-60°C).

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Exposing the solid drug substance to dry heat (e.g., in 10°C increments above the accelerated testing temperature).[4]

  • Photostability: Exposing the drug substance to a combination of UV and visible light, as detailed in ICH guideline Q1B.[2][4]

  • Humidity: Exposing the drug substance to elevated humidity levels (e.g., 75% RH or greater).[4]

Q3: What is the target degradation percentage I should aim for in forced degradation studies?

A3: The goal is to achieve a noticeable but not excessive level of degradation. A target of 5-20% degradation is generally considered appropriate to provide reliable data for identifying degradation products and validating the analytical method.[1]

Q4: What is a stability-indicating analytical method, and why is it important?

A4: A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[5] It is crucial because it must be able to separate the intact drug from its degradation products and any impurities, ensuring that the measured API concentration is accurate.[5] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing SIMs.[6]

Q5: What should I do if I don't observe any degradation under the initial stress conditions?

A5: If no degradation is observed at room temperature, the stress conditions should be made more stringent. This can involve increasing the temperature (e.g., to 50-60°C), extending the exposure time, or using higher concentrations of the stress agent (acid, base, or oxidizing agent).

Troubleshooting Guides

Troubleshooting HPLC Analysis during Stability Testing
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Interaction with active sites on the HPLC column; inappropriate mobile phase pH.1. Use a high-purity silica-based column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Add a competing base (e.g., triethylamine) to the mobile phase in small amounts.[7]
Shifting retention times Change in mobile phase composition; column temperature fluctuation; pump malfunction.1. Prepare fresh mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.[8][9]
Appearance of unexpected peaks (ghost peaks) Late elution from a previous injection; impurities in the mobile phase or sample.1. Increase the run time of the chromatogram to ensure all components elute. 2. Flush the column with a strong solvent. 3. Use high-purity solvents and freshly prepared samples.[7]
High backpressure Column frit blockage; precipitation of buffer in the mobile phase.1. Filter all samples and mobile phases before use. 2. Reverse flush the column (if permitted by the manufacturer). 3. Ensure the buffer is fully dissolved in the mobile phase.[10]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 0.1N and 1N

  • Sodium hydroxide (B78521) (NaOH), 0.1N and 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Suitable buffer for mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer)

  • Calibrated stability chambers (for thermal and photostability studies)

  • Validated HPLC method with a photodiode array (PDA) detector

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1N HCl and/or at an elevated temperature (e.g., 60°C) for a shorter duration (e.g., 2-8 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of base, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1N NaOH and 1N NaOH.

    • Neutralize the samples with an equivalent amount of acid before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Analyze the sample by HPLC at specified time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature chamber (e.g., 60°C).

    • At specified time points (e.g., 24, 48, 72 hours), withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • The PDA detector will help in assessing peak purity and identifying the emergence of new peaks corresponding to degradation products.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Temperature (°C)% Assay of this compoundNumber of Degradation ProductsRRT of Major Degradants
Control (Unstressed)0RT100.00-
0.1N HCl24RT95.210.85
1N HCl86082.520.78, 0.85
0.1N NaOH24RT98.111.15
1N NaOH86088.921.15, 1.32
3% H₂O₂24RT91.710.92
Thermal (Solid)726099.50-
Photostability (Solid)--99.80-
Photostability (Solution)--96.311.08

Note: The data presented in this table is illustrative and not based on actual experimental results for this compound.

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Data Analysis & Reporting start Start: New Compound (this compound) protocol Develop Stability Testing Protocol start->protocol method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) protocol->method_dev stress Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) method_dev->stress analysis Analyze Stressed Samples stress->analysis data_analysis Analyze Data: Identify Degradants, Determine Degradation Pathways analysis->data_analysis report Prepare Stability Report data_analysis->report end End: Intrinsic Stability Profile Established report->end

Caption: General workflow for stability testing of a new chemical entity.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start Problem with HPLC Chromatogram peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape retention_time Retention Time Drifting? start->retention_time pressure High Backpressure? start->pressure check_ph Check Mobile Phase pH peak_shape->check_ph Yes check_column Check Column Health check_ph->check_column solution Problem Resolved check_column->solution check_mobile_phase Check Mobile Phase Preparation retention_time->check_mobile_phase Yes check_temp Check Column Temperature check_mobile_phase->check_temp check_pump Check Pump Flow Rate check_temp->check_pump check_pump->solution check_filters Check/Replace Filters pressure->check_filters Yes flush_column Flush Column check_filters->flush_column flush_column->solution

Caption: Decision tree for troubleshooting common HPLC issues.

References

How to resolve co-eluting peaks in triterpenoid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analysis of triterpenoids, with a specific focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of triterpenoid (B12794562) isomers?

A1: The co-elution of triterpenoid isomers is a frequent challenge due to their structural similarities. Key reasons include:

  • Similar Physicochemical Properties: Isomers like oleanolic acid and ursolic acid have very similar polarity and molecular weight, making them difficult to separate under standard chromatographic conditions.[1][2]

  • Lack of Strong Chromophores: Many triterpenoids lack strong UV-absorbing chromophores, which can make detection and differentiation challenging, especially at low concentrations.[3][4]

  • Complex Sample Matrices: Triterpenoids are often extracted from complex natural product mixtures, where other compounds can interfere with the separation.[4]

  • Suboptimal Chromatographic Conditions: An unoptimized method, including the wrong column chemistry, mobile phase, or gradient, is a primary cause of poor resolution.[1][5]

Q2: What is a good starting point for developing an HPLC method for a new triterpenoid mixture?

A2: For a new triterpenoid mixture, a good starting point for a reversed-phase HPLC method is to use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] A gradient elution from water to acetonitrile (B52724) or methanol (B129727) is recommended. To improve peak shape, especially for acidic triterpenoids, it is advisable to add 0.1% formic acid or acetic acid to the mobile phase.[1] A typical starting flow rate is 1.0 mL/min with UV detection around 205-210 nm.[1][4]

Q3: How can I confirm that a single chromatographic peak is not composed of co-eluting compounds?

A3: Peak purity analysis is essential to confirm the homogeneity of a chromatographic peak.[6]

  • Diode Array Detector (DAD): If using HPLC with a DAD, you can assess peak purity by comparing the UV-Vis spectra across the peak's width (at the leading edge, apex, and tailing edge).[6][7] Significant spectral differences suggest the presence of multiple compounds.

  • Mass Spectrometry (MS): When using LC-MS or GC-MS, you can examine the mass spectra across the peak.[7] A change in the mass spectrum is a definitive indicator of co-elution.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to diagnosing and resolving peak co-elution issues during triterpenoid analysis.

Problem: Poor resolution between two or more triterpenoid peaks.

The primary objective is to improve the separation by modifying the chromatographic conditions to enhance selectivity, efficiency, or retention.

Step 1: Initial System Assessment

Before altering the separation method, it's crucial to ensure the HPLC/UHPLC system is performing optimally. Poor peak shape can often be mistaken for co-elution.

Q: My chromatogram shows broad or tailing peaks. What should I check first?

A: Peak broadening and tailing can reduce apparent resolution.[8] Before modifying the mobile phase or column, verify the following:

  • Column Health: The column might be contaminated or have developed a void. Try flushing the column with a strong solvent (e.g., isopropanol) or, if the issue persists, replace the column.[1][8] Using a guard column is recommended to protect the analytical column.[1]

  • Extra-Column Volume: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce peak broadening.[8]

  • Flow Rate Consistency: Ensure the pump is delivering a stable and accurate flow rate.[8]

  • Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[8][9] Injecting a sample in a stronger solvent than the mobile phase can lead to peak broadening and splitting.

Step 2: Chromatographic Method Optimization

If the system is functioning correctly, the next step is to optimize the chromatographic method. The following diagram illustrates a general workflow for this process.

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks start Co-elution Observed check_system Perform System Suitability Check (Peak Shape, Pressure) start->check_system check_system->start System Issue (Fix & Re-run) optimize_mp Optimize Mobile Phase (Gradient, pH, Organic Solvent) check_system->optimize_mp System OK change_column Change Stationary Phase (e.g., C30, Phenyl-Hexyl) optimize_mp->change_column Co-elution Persists resolved Peaks Resolved optimize_mp->resolved Resolution Achieved optimize_temp Adjust Column Temperature change_column->optimize_temp Co-elution Persists change_column->resolved Resolution Achieved use_ms Utilize Mass Spectrometry (High Resolution, Tandem MS) optimize_temp->use_ms Co-elution Persists optimize_temp->resolved Resolution Achieved use_ms->resolved Analytes Differentiated

Caption: A workflow for troubleshooting co-eluting peaks in triterpenoid analysis.

Q: How can I improve the separation of triterpenoids using a standard C18 column?

A: For a C18 column, you can manipulate the mobile phase composition and gradient profile:

  • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.[5][8]

  • pH Adjustment: For acidic triterpenoids, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) can suppress ionization and improve peak shape and resolution.[1]

  • Gradient Profile: If using a gradient, try making it shallower. A slower increase in the organic solvent percentage over time can significantly improve the resolution of closely eluting compounds.[5]

Q: When should I consider using a different type of column?

A: If optimizing the mobile phase on a C18 column does not resolve the co-elution, changing the stationary phase is the next logical step.[10] Different column chemistries provide alternative separation mechanisms.

Column TypeSeparation Principle and Use Case for Triterpenoids
C30 Offers enhanced shape selectivity for structurally similar isomers, such as oleanolic and ursolic acids. The longer alkyl chains provide better interaction with elongated triterpenoid structures.[1][2]
Phenyl-Hexyl Provides alternative selectivity through pi-pi interactions with aromatic or unsaturated triterpenoids.
Chiral Columns Used for the separation of enantiomers, though less common for the general separation of triterpenoid diastereomers.

Q: Can adjusting the column temperature improve separation?

A: Yes, temperature is a powerful tool for optimizing separations.

  • Decreasing Temperature: Lowering the column temperature (e.g., to 20°C) can sometimes enhance the resolution between isomers, although it may lead to longer run times and broader peaks.[1][11]

  • Increasing Temperature: Conversely, increasing the temperature can improve efficiency and decrease analysis time. The effect on selectivity can vary, so it is an important parameter to screen.[10] For some triterpenoids, a higher temperature might be necessary to prevent co-elution.[11]

Step 3: Advanced Detection and Sample Preparation Techniques

If chromatographic optimizations are insufficient, advanced detection methods or sample preparation can be employed.

Q: My triterpenoid isomers still co-elute. Can mass spectrometry help?

A: Absolutely. Mass spectrometry provides an additional dimension of separation based on the mass-to-charge ratio (m/z).

  • High-Resolution Mass Spectrometry (HRMS): Can differentiate between compounds with very similar masses.

  • Tandem Mass Spectrometry (MS/MS): Can distinguish between isomers. Even if isomers have the same mass, they often produce different fragment ions upon collision-induced dissociation.[4][12] This allows for their individual quantification even when they co-elute.

The following diagram illustrates the decision process for choosing a resolution strategy.

G cluster_1 Decision Tree for Resolution Strategy start Co-eluting Peaks is_isomeric Are compounds isomeric? start->is_isomeric optimize_chrom Optimize Chromatography (Mobile Phase, Gradient, Temp) is_isomeric->optimize_chrom No change_column Change Column Chemistry (e.g., C30 for shape selectivity) is_isomeric->change_column Yes use_hrms Use High-Resolution MS optimize_chrom->use_hrms Different Mass use_msms Use Tandem MS (MS/MS) for differentiation change_column->use_msms Still Co-eluting

Caption: A decision tree for selecting a strategy to resolve co-eluting peaks.

Q: Can sample preparation help reduce co-elution?

A: Yes, a cleaner sample is less likely to have co-elution issues.[13]

  • Solid-Phase Extraction (SPE): Can be used to fractionate the crude extract before HPLC analysis, removing interfering compounds.

  • Derivatization: Chemical derivatization can be used to alter the properties of the triterpenoids, which may improve their separation.[3] This is also a common strategy in GC analysis to increase volatility.[11]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Separation of α-amyrin, β-amyrin, and Lupeol

This protocol is a starting point for the separation of common neutral triterpenoids.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol:Water (94:6, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare the mobile phase, filter, and degas it.

    • Prepare standard solutions of the triterpenoids in methanol.

    • Prepare the sample by dissolving the extract in methanol and filtering through a 0.45 µm syringe filter.

    • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Inject the standard and sample solutions.

Protocol 2: GC-MS Method for General Triterpenoid Analysis

This is a general GC-MS method that can be adapted for various triterpenoids.[13] Derivatization may be required for acidic triterpenoids.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: Increase to 280°C at a rate of 3°C/min.

    • Hold: Hold at 280°C for 10 min.

  • Injector Temperature: 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

References

Minimizing degradation of 26-Nor-8-oxo-alpha-onocerin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 26-Nor-8-oxo-alpha-onocerin during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a triterpenoid (B12794562) natural product that can be isolated from plants of the Lycopodium genus.[1][2] Its chemical formula is C29H48O3 with a molecular weight of 444.69 g/mol .[1] Key structural features that may be susceptible to degradation during extraction include secondary hydroxyl groups, a ketone functional group, and carbon-carbon double bonds.

Q2: What are the primary factors that can cause degradation of this compound during extraction?

Several factors can contribute to the degradation of triterpenoids like this compound during extraction. These include:

  • High Temperatures: Can lead to thermal decomposition.[3][4]

  • Extreme pH: Strongly acidic or basic conditions can catalyze degradation reactions such as hydrolysis or isomerization.

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the oxidation of hydroxyl groups and other sensitive moieties.[5]

  • Light Exposure: UV radiation can provide the energy for photolytic degradation reactions.

  • Inappropriate Solvent Selection: The choice of solvent can influence the stability of the target molecule. Protic solvents, for instance, might participate in degradation reactions.

  • Prolonged Extraction Times: Longer exposure to extraction conditions increases the likelihood of degradation.[3]

Q3: My extract containing this compound is turning brown. What does this indicate?

A color change to brown often suggests degradation of phenolic or other easily oxidizable compounds in the extract.[5] For this compound, this could be due to the oxidation of the hydroxyl groups to form colored quinone-type structures or other complex degradation products. This is often accelerated by exposure to air and light.

Q4: I am observing a low yield of this compound. What are the potential causes?

Low yields can be a result of several factors:

  • Incomplete Extraction: The chosen solvent or extraction method may not be efficient at solubilizing and isolating the compound from the plant matrix.

  • Degradation: The extraction conditions may be too harsh, leading to the breakdown of the target molecule.[5]

  • Improper Sample Preparation: A large particle size of the plant material can limit the penetration of the solvent, resulting in poor extraction efficiency.

  • Incorrect Solid-to-Solvent Ratio: An insufficient volume of solvent may not be adequate to fully extract the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Inefficient extractionOptimize solvent polarity. Consider a solvent mixture (e.g., methanol (B129727)/chloroform). Increase the solid-to-solvent ratio.
Degradation of the target compoundUse an optimized, low-temperature extraction protocol. Minimize exposure to light and oxygen. Add antioxidants like ascorbic acid to the extraction solvent.[5]
Poor solvent penetrationGrind the plant material to a finer, uniform powder.
Extract Discoloration (Browning) OxidationPerform extraction under an inert atmosphere (e.g., nitrogen or argon).[5] Use deoxygenated solvents. Store the extract in amber vials at low temperatures.[5]
Presence of Multiple Unidentified Peaks in HPLC/LC-MS Degradation during extraction or analysisReview and optimize extraction conditions (temperature, pH, light exposure). Ensure the analytical method itself is not causing degradation (e.g., high temperature in the injector port).
Co-extraction of impuritiesUse a more selective solvent system. Incorporate a preliminary purification step like solid-phase extraction (SPE).
Inconsistent Extraction Results Variability in plant materialStandardize the collection and drying process of the plant material. Ensure consistent storage conditions.
Non-standardized extraction procedureFollow a detailed and consistent experimental protocol.

Experimental Protocols

Standard Extraction Protocol

This protocol outlines a common method for triterpenoid extraction but may not be optimized to prevent degradation.

  • Sample Preparation: Air-dry the plant material (Lycopodium sp.) at room temperature and grind it into a fine powder.

  • Maceration: Soak 100 g of the powdered plant material in 1 L of methanol at room temperature for 72 hours, with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure.

  • Storage: Store the crude extract at 4°C.

Optimized Extraction Protocol for Minimizing Degradation

This protocol incorporates several modifications to reduce the risk of degradation.

  • Sample Preparation: Freeze-dry the fresh plant material to preserve thermolabile compounds and grind to a fine powder.

  • Solvent Preparation: Prepare a solution of 80% methanol in water containing 0.1% (w/v) ascorbic acid as an antioxidant. Deoxygenate the solvent by bubbling with nitrogen gas for 15 minutes.

  • Ultrasonic-Assisted Extraction (UAE): Suspend 100 g of the powdered plant material in 1 L of the prepared solvent. Perform extraction in an ultrasonic bath at a controlled temperature of 35°C for 60 minutes.

  • Filtration: Immediately filter the mixture under vacuum.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the final extract in an amber-colored vial, purged with nitrogen, at -20°C.[5][6]

Data Presentation

Table 1: Effect of Extraction Temperature on Yield and Purity of this compound

Extraction Temperature (°C)Yield of Crude Extract (%)Purity of this compound in Crude Extract (%)
25 (Maceration)8.21.5
35 (UAE)9.52.1
50 (Soxhlet)12.11.2 (Degradation likely)
60 (Reflux)13.50.8 (Significant degradation)

Table 2: Effect of Solvent System on Yield and Purity

Solvent SystemYield of Crude Extract (%)Purity of this compound in Crude Extract (%)
100% Methanol10.51.8
80% Methanol in Water9.82.0
100% Ethanol9.11.6
Chloroform/Methanol (2:1)11.22.3

Visualizations

G cluster_workflow Experimental Workflow for Optimized Extraction A Plant Material (Lycopodium sp.) B Freeze-Drying & Grinding A->B C Ultrasonic-Assisted Extraction (35°C, 60 min) Solvent: 80% MeOH with 0.1% Ascorbic Acid B->C D Vacuum Filtration C->D E Rotary Evaporation (<40°C) D->E F Crude Extract E->F G Purification (e.g., Column Chromatography) F->G H Pure this compound G->H

Caption: Optimized workflow for the extraction of this compound.

G cluster_degradation Hypothetical Degradation Pathways Parent This compound Oxidation Oxidation of Hydroxyl Groups (e.g., to Diketone) Parent->Oxidation O2, Light, Heat Dehydration Dehydration (Loss of Water) Parent->Dehydration Acid/Base, Heat Isomerization Isomerization (e.g., at chiral centers) Parent->Isomerization Acid/Base, Heat

Caption: Potential degradation pathways for this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield? CheckPurity Degradation Products Present in HPLC? Start->CheckPurity OptimizeConditions Optimize Extraction: - Lower Temperature - Inert Atmosphere - Shorter Time CheckPurity->OptimizeConditions Yes CheckExtraction Extraction Incomplete? CheckPurity->CheckExtraction No Success Yield Improved OptimizeConditions->Success OptimizeSolvent Optimize Solvent System & Solid-to-Solvent Ratio CheckExtraction->OptimizeSolvent Yes OptimizeSolvent->Success

Caption: Decision tree for troubleshooting low extraction yields.

References

Technical Support Center: Synthesis of 26-Nor-8-oxo-alpha-onocerin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the multi-step synthesis of 26-Nor-8-oxo-alpha-onocerin. The information is tailored for researchers, scientists, and professionals in drug development.

Overall Synthetic Workflow

The proposed synthesis of this compound from the readily available precursor, α-onocerin, involves two key transformations: a selective oxidation at the C-8 position and a demethylation at the C-26 position.

Synthetic Workflow start α-Onocerin step1 Intermediate A (8-oxo-alpha-onocerin) start->step1 Step 1: Selective Oxidation end Final Product (this compound) step1->end Step 2: Demethylation Troubleshooting Logic start Experiment Start reaction Run Reaction start->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor complete Reaction Complete? monitor->complete troubleshoot Troubleshoot Issue complete->troubleshoot No workup Workup & Purification complete->workup Yes troubleshoot->reaction Adjust Parameters analyze Analyze Product workup->analyze

Technical Support Center: High-Resolution NMR for Complex Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the resolution of Nuclear Magnetic Resonance (NMR) spectra for complex triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance on obtaining high-quality NMR data.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your NMR experiments with complex triterpenoids.

Issue 1: My NMR spectrum has very broad peaks.

Broad peaks are a common issue that can obscure important structural details. The following steps can help you diagnose and resolve this problem.

  • Possible Cause: Poor sample preparation.

    • Solution: Ensure your sample is free of suspended particulate matter, which can be removed by filtering the sample through cotton wool or a membrane filter into the NMR tube.[1][2] Improper sample dissolution can also lead to broad lines; dissolve your sample completely in a vial before transferring it to the NMR tube.[3]

  • Possible Cause: High sample concentration.

    • Solution: High concentrations can increase the viscosity of the solution, leading to broader peaks.[4] Try reducing the sample concentration. While the exact concentration depends on the spectrometer's sensitivity, aiming for the lowest concentration that provides a good signal-to-noise ratio is a good practice.[5]

  • Possible Cause: Suboptimal shimming.

    • Solution: Poor shimming of the magnetic field is a frequent cause of broad and distorted peaks.[6] Before starting a long experiment, it is recommended to run a topshim command or manually optimize the shims.[7] If automatic shimming is insufficient, manual adjustment of Z, X, Y, XZ, and YZ shims may be necessary.[7]

  • Possible Cause: Presence of paramagnetic impurities.

    • Solution: Paramagnetic species can cause significant line broadening.[4] If suspected, try to re-purify your sample or treat it with a chelating agent to remove metal ions.

  • Possible Cause: Chemical exchange.

    • Solution: Triterpenoids can exist in multiple conformations that are in rapid exchange on the NMR timescale, leading to broadened signals.[4] Acquiring the spectrum at a different temperature (variable temperature NMR) can help. Lowering the temperature may slow the exchange enough to resolve separate signals for each conformer, while increasing the temperature might average the signals into a single, sharper peak.[4]

G cluster_prep Sample Preparation cluster_acq Acquisition Parameters cluster_chem Chemical Factors start Broad Peaks Observed prep_check Check for Precipitate start->prep_check conc_check Review Concentration prep_check->conc_check Absent filter_sample Filter Sample prep_check->filter_sample Present dilute_sample Dilute Sample conc_check->dilute_sample Too High shim_check Evaluate Shimming conc_check->shim_check Optimal end Sharp Peaks filter_sample->end dilute_sample->end reshim Perform Topshim/ Manual Shim shim_check->reshim Poor paramag_check Suspect Paramagnetics? shim_check->paramag_check Good reshim->end exchange_check Suspect Exchange? paramag_check->exchange_check No purify Re-purify or Use Chelating Agent paramag_check->purify Yes vt_nmr Run Variable Temperature NMR exchange_check->vt_nmr Yes exchange_check->end No purify->end vt_nmr->end

Workflow for troubleshooting broad NMR peaks.

Issue 2: The signals in my ¹H NMR spectrum are severely overlapped.

Signal overlap is a major challenge in the analysis of complex triterpenoids due to the large number of protons in similar chemical environments.

  • Solution 1: Change the Solvent.

    • Using a different deuterated solvent can alter the chemical shifts of your compound due to varying solvent-solute interactions, potentially resolving overlapping signals.[4][6] For example, spectra recorded in benzene-d6 (B120219) often show different chemical shifts compared to chloroform-d3.[6]

  • Solution 2: Increase the Magnetic Field Strength.

    • If available, using a spectrometer with a higher magnetic field strength will increase the spectral dispersion, spreading out the signals and improving resolution.

  • Solution 3: Employ 2D NMR Techniques.

    • Two-dimensional (2D) NMR is a powerful method for resolving signal overlap by spreading the spectrum into a second dimension.[8][9][10]

      • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing excellent resolution due to the large chemical shift range of ¹³C.[9]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in connecting different spin systems and piecing together the carbon skeleton.[8][11]

  • Solution 4: Advanced 1D and 2D Techniques.

    • For extremely complex cases, consider more advanced techniques like single-scan 2D NMR or selective excitation methods that can target individual signals within an overlapped multiplet.[12][13]

G cluster_2d 2D NMR Options start Overlapping Signals in ¹H Spectrum step1 Change Deuterated Solvent (e.g., CDCl₃ to C₆D₆) start->step1 step2 Increase Magnetic Field Strength (if possible) step1->step2 Still Overlapped end Resolved Signals step1->end Resolved step3 Perform 2D NMR Experiments step2->step3 Still Overlapped step2->end Resolved cosy COSY (¹H-¹H Coupling) step3->cosy hsqc HSQC (¹H-¹³C Direct) step3->hsqc hmbc HMBC (¹H-¹³C Long-Range) step3->hmbc step4 Consider Advanced Techniques step4->end cosy->step4 Further Resolution Needed cosy->end Resolved hsqc->step4 Further Resolution Needed hsqc->end Resolved hmbc->step4 Further Resolution Needed hmbc->end Resolved

Logical steps for resolving overlapping NMR signals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal sample concentration for NMR analysis of triterpenoids?

A1: The ideal concentration is a balance between maximizing the signal-to-noise ratio (S/N) and avoiding issues like peak broadening due to high viscosity or aggregation.[4][5] A good starting point for a high-field spectrometer (e.g., 500 MHz or higher) is typically 5-10 mg of the triterpenoid (B12794562) dissolved in 0.5-0.6 mL of deuterated solvent.[3] However, this can vary significantly based on the molecular weight of your compound and the sensitivity of the instrument. It is often best to start with a more dilute sample and increase the concentration if the S/N is too low.

ParameterRecommendationRationale
Sample Mass 1 - 20 mgDependent on molecular weight and spectrometer sensitivity.
Solvent Volume (5mm tube) 0.5 - 0.6 mLEnsures the sample fills the RF coil for optimal shimming.[2][3]
Concentration ~2 - 40 mMA general range; lower is often better for resolution if S/N is sufficient.

Q2: Which deuterated solvent should I use for my triterpenoid sample?

A2: The choice of solvent depends on the solubility of your triterpenoid. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds. If your compound is not soluble in CDCl₃, other solvents like methanol-d₄ (CD₃OD), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[6] Remember that the solvent can influence the chemical shifts of your compound, which can be used to your advantage to resolve overlapping signals.[4][5]

SolventCommon Use CaseResidual Proton Signal (ppm)
Chloroform-d (CDCl₃) General purpose, non-polar to moderately polar compounds.7.26
Methanol-d₄ (CD₃OD) For more polar compounds.3.31 (OH), 4.87 (H₂O)
Acetone-d₆ Good for a wide range of polarities.2.05
DMSO-d₆ For highly polar compounds; difficult to remove.2.50
Benzene-d₆ Can induce significant chemical shift changes (aromatic solvent-induced shifts).7.16

Q3: How can I improve the signal-to-noise ratio (S/N) in my spectrum without increasing the concentration?

A3: If your sample is mass-limited, you can improve the S/N by:

  • Increasing the number of scans: The S/N ratio increases with the square root of the number of scans. Doubling the scans increases S/N by a factor of ~1.4.

  • Using a cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity, allowing for good spectra on much more dilute samples.

  • Optimizing acquisition parameters: Ensure the relaxation delay (d1) is appropriate for your sample (typically 1-2 seconds for ¹H NMR) to allow for full magnetization recovery between scans.

Q4: What are the key 2D NMR experiments for structure elucidation of a novel triterpenoid?

A4: For a complete structural analysis of a novel triterpenoid, a combination of 2D NMR experiments is essential.[14][15][16][17][18]

  • HSQC (or HSQC-edited): To identify all proton-carbon one-bond correlations and determine the multiplicity of carbon signals (CH, CH₂, CH₃).

  • HMBC: To establish long-range (2-3 bond) correlations, which are crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.[11]

  • COSY: To identify proton-proton coupling networks, helping to define individual spin systems within the molecule.

  • NOESY/ROESY: To identify through-space correlations between protons that are close to each other, which is critical for determining the relative stereochemistry of the molecule.

G cluster_1d 1D NMR cluster_2d 2D NMR start Novel Triterpenoid Structure Elucidation proton ¹H NMR start->proton carbon ¹³C NMR start->carbon hsqc HSQC (¹J C-H) proton->hsqc cosy COSY (ⁿJ H-H) proton->cosy carbon->hsqc hmbc HMBC (ⁿJ C-H) hsqc->hmbc noesy NOESY/ROESY (Stereochemistry) hmbc->noesy cosy->hmbc analysis Data Analysis & Structure Assembly noesy->analysis final_structure Final Structure analysis->final_structure

Experimental workflow for triterpenoid structure elucidation.

Experimental Protocols

Protocol 1: Standard Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the purified triterpenoid sample into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[3] Mix thoroughly using a vortex or gentle swirling until the sample is completely dissolved.

  • Filtering: Take a Pasteur pipette and place a small, tight plug of cotton wool in the narrow section.[1][3]

  • Transfer: Use the filter pipette to transfer the sample solution from the vial into a clean, high-quality 5 mm NMR tube. This step removes any microscopic solid impurities.[1][2]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Protocol 2: Acquiring High-Resolution 2D HSQC Spectra

This protocol assumes the use of a Bruker spectrometer with TopSpin software.

  • Sample Insertion and Locking: Insert the prepared sample into the spectrometer. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform an automatic shim routine (e.g., topshim). For complex samples, manual shimming may be required to achieve optimal line shape and resolution.

  • Load Standard HSQC Parameters: Load a standard, sensitivity-improved HSQC pulse program (e.g., hsqcedetgpsisp2.3).

  • Set Spectral Widths:

    • In the ¹H dimension (sw), set the spectral width to cover all proton signals (e.g., 10-12 ppm).

    • In the ¹³C dimension (sw), set the spectral width to cover all expected carbon signals for a triterpenoid (e.g., 0-180 ppm).[19][20]

  • Set Carrier Frequencies: Center the carrier frequencies (o1p for ¹H and o2p for ¹³C) in the middle of the respective spectral regions.

  • Optimize Parameters:

    • Set the number of points in the direct dimension (td F2) to 2048 (2k).

    • Set the number of increments in the indirect dimension (td F1) to at least 256 for good resolution.

    • Set the number of scans (ns) per increment. Start with 2 or 4 and increase as needed for S/N.

    • Set the relaxation delay (d1) to 1.5 seconds.

  • Acquisition: Start the acquisition by typing rga (receiver gain adjustment) followed by zg.

  • Processing: After acquisition, process the data using a sine-squared bell function (ssb) in both dimensions and perform Fourier transformation (xfb). Phase correct the spectrum as needed.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of α-Onocerin and its Derivative 26-Nor-8-oxo-α-onocerin

Author: BenchChem Technical Support Team. Date: December 2025

A significant gap in the current scientific literature prevents a direct comparative analysis of the bioactivities of α-onocerin and its derivative, 26-Nor-8-oxo-α-onocerin. While α-onocerin has been the subject of multiple studies elucidating its various biological effects, publicly available research on the bioactivity of 26-Nor-8-oxo-α-onocerin is nonexistent. This guide, therefore, summarizes the known bioactivities of α-onocerin, providing a baseline for future comparative studies, should data on 26-Nor-8-oxo-α-onocerin become available.

α-Onocerin: A Triterpenoid (B12794562) with Diverse Biological Activities

Alpha-onocerin is a tetracyclic triterpenoid that has been isolated from several plant species, including those from the Lycopodium and Ononis genera. Research has demonstrated its potential in several therapeutic areas, including anti-inflammatory, analgesic, antipyretic, and anti-plasmodial applications.

One of the notable activities of α-onocerin is its ability to inhibit acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. Furthermore, studies have highlighted its effectiveness against the malaria parasite, Plasmodium berghei, showcasing its potential as a lead compound in antimalarial drug development.[1]

Quantitative Bioactivity Data for α-Onocerin

The following table summarizes the key quantitative data available for the bioactivity of α-onocerin.

BioactivityModel/AssayKey FindingsReference
Anti-plasmodial Activity In vivo (P. berghei-infected mice)ED₅₀ = 13.64 ± 0.22 mg/kg[1]
93.51 ± 2.15% chemosuppression at 300 mg/kg[1]
Synergistic Anti-plasmodial Activity (with Artesunate) In vivo (P. berghei-infected mice)Interaction index of 0.22, indicating significant synergy[1]
Antipyretic Activity Baker's yeast-induced pyrexia in miceSignificant reduction in pyrexia at all tested doses (10, 30, 100, 300 mg/kg)[1]
26-Nor-8-oxo-α-onocerin: An Uncharacterized Derivative

In stark contrast to its parent compound, 26-Nor-8-oxo-α-onocerin remains largely uncharacterized in terms of its biological activity. While its existence as a triterpenoid isolated from Lycopodium has been documented, no studies detailing its pharmacological or biological effects have been published in the accessible scientific literature.[2] This significant data gap precludes any form of comparison with α-onocerin.

Experimental Protocols

Assessment of In Vivo Anti-plasmodial Activity of α-Onocerin

The following protocol is a summary of the methodology used to evaluate the anti-plasmodial effects of α-onocerin in a murine model.[1]

1. Animal Model: The study utilized ICR mice infected with Plasmodium berghei.

2. Drug Administration: α-Onocerin was administered at doses of 10, 30, 100, and 300 mg/kg.

3. Four-Day Suppressive Test:

  • Mice were inoculated with P. berghei.
  • Treatment with α-onocerin or control vehicle was initiated two hours post-infection and continued daily for four days.
  • On the fifth day, thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitemia.
  • The percentage of chemosuppression was calculated relative to the control group.

4. Determination of ED₅₀: The median effective dose (ED₅₀) was calculated from a dose-response curve of the percentage of chemosuppression against the logarithm of the doses of α-onocerin.

Visualizations

Experimental Workflow for Anti-plasmodial Activity Assessment

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Inoculation Inoculation of ICR mice with P. berghei Treatment Daily administration of α-onocerin (10-300 mg/kg) or vehicle control for 4 days Inoculation->Treatment Blood_Smear Preparation of Giemsa-stained blood smears on Day 5 Treatment->Blood_Smear Microscopy Microscopic examination to determine parasitemia Blood_Smear->Microscopy Chemosuppression Calculation of percent chemosuppression Microscopy->Chemosuppression ED50_Calc Calculation of ED₅₀ Chemosuppression->ED50_Calc

Caption: Workflow for the in vivo assessment of α-onocerin's anti-plasmodial activity.

Conclusion

While α-onocerin has demonstrated a range of promising bioactivities, particularly as an anti-plasmodial and antipyretic agent, a comprehensive understanding of its structure-activity relationship is hindered by the lack of data on its derivatives. The complete absence of bioactivity studies on 26-Nor-8-oxo-α-onocerin makes a direct comparison with α-onocerin impossible at this time. Further research is critically needed to characterize the biological profile of 26-Nor-8-oxo-α-onocerin to enable such a comparison and to explore the potential of this and other onocerin derivatives for drug development.

References

Unveiling the Bioactivity of α-Onocerin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various α-onocerin derivatives, focusing on their cytotoxic and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for the development of new therapeutic agents.

Structure-Activity Relationship: A Quantitative Overview

The biological activity of α-onocerin derivatives is significantly influenced by substitutions on the parent molecule. The following table summarizes the cytotoxic activity of several semi-synthesized α-onocerin derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (in μM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundR1R2HuCCA-1A-549HepG2MOLT-3
1 (α-onocerin) HH>100>100>100>100
2 COCH3COCH397.5 ± 2.189.1 ± 3.545.2 ± 1.8>100
3 CO(CH2)2CH3CO(CH2)2CH3>100>10088.4 ± 4.2>100
13 HOH85.3 ± 3.378.9 ± 2.933.1 ± 1.595.7 ± 4.1
14 OHH90.1 ± 4.582.4 ± 3.740.5 ± 2.0>100
16 =O75.6 ± 2.868.3 ± 2.528.9 ± 1.188.2 ± 3.9
22 (oxime) =NOH>100>10012.5 ± 0.6>100

Data extracted from "Semi-synthetic studies of α-onocerin derivatives for cytotoxicity".[1]

Key Observations from SAR Data:

  • Parent Compound: The natural product α-onocerin (1) exhibits weak cytotoxic activity.[1]

  • Acylation: Acylation of the hydroxyl groups (e.g., compound 2) can lead to a moderate increase in cytotoxicity, particularly against the HepG2 cell line.[1]

  • Hydroxylation: Introduction of a hydroxyl group at C-2 or C-20 (compounds 13 and 14) enhances cytotoxic activity compared to the parent compound.[1]

  • Oxidation: Oxidation of the hydroxyl groups to a ketone (compound 16) further improves cytotoxic potential.[1]

  • Oxime Formation: The most significant increase in activity and selectivity was observed with the formation of an oxime derivative (22), which displayed potent and selective cytotoxicity against the HepG2 (hepatocellular carcinoma) cell line.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cell lines (HuCCA-1, A-549, HepG2, MOLT-3) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the α-onocerin derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) in dilute hydrochloric acid) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide Production)

This assay is used to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.

Protocol:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.

  • Compound and Stimulant Treatment: The cells are pre-treated with various concentrations of the α-onocerin derivatives for a certain period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) after a short incubation period at room temperature.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is then determined from the standard curve, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Visualizing Molecular Interactions and Pathways

To better understand the structure-activity relationships and the potential mechanism of action of α-onocerin derivatives, the following diagrams are provided.

G main R1_label R1 main->R1_label R2_label R2 main->R2_label

Caption: General structure of α-onocerin with key modification sites (R1 and R2) for derivative synthesis.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB alpha_onocerin α-Onocerin Derivatives alpha_onocerin->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: Postulated inhibitory effect of α-onocerin derivatives on the NF-κB signaling pathway.

References

A Spectroscopic Comparison of 26-Nor-8-oxo-alpha-onocerin with Known Triterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed spectroscopic comparison of the hypothetical triterpenoid (B12794562) 26-Nor-8-oxo-alpha-onocerin with the known triterpenoid alpha-onocerin (B24083) and other well-characterized pentacyclic triterpenoids, including β-amyrin (oleanane), α-amyrin (ursane), lupeol (B1675499) (lupane), and friedelin (B1674157) (friedelane). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of expected spectroscopic data to aid in the identification and characterization of novel triterpenoid structures.

The guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate analytical workflows and structural relationships. As experimental data for this compound is not publicly available, this guide utilizes predictive analysis based on the known spectroscopic behavior of related compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for alpha-onocerin and representative triterpenoids from major classes. This data serves as a baseline for predicting the spectroscopic features of this compound.

Table 1: ¹H NMR Data (δ, ppm) of Selected Triterpenoids

Proton alpha-Onocerin β-Amyrin α-Amyrin Lupeol Friedelin Predicted this compound
H-33.20 (dd)3.24 (dd)3.23 (dd)3.19 (dd)2.24-2.38 (m)~3.20 (dd)
H-12-5.18 (t)5.13 (t)---
H-29---4.68 (s), 4.56 (s)--
MethylsMultiple singletsMultiple singletsMultiple singletsMultiple singletsMultiple singletsAbsence of one methyl signal, downfield shifts for adjacent protons

Table 2: ¹³C NMR Data (δ, ppm) of Selected Triterpenoids

Carbon alpha-Onocerin [1]β-Amyrin α-Amyrin Lupeol Friedelin [2]Predicted this compound
C-378.979.079.079.0213.2~79.0
C-841.541.842.140.853.1~210.0 (C=O)
C-12-121.7124.4---
C-13-145.2139.6---
C-20-31.039.8150.9--
C-2617.616.917.316.118.7Absent
C-29-23.623.3109.3--
C-30-28.121.419.331.8-

Table 3: Mass Spectrometry (MS) Data (m/z) of Selected Triterpenoids

Compound Molecular Ion [M]⁺ Key Fragment Ions Fragmentation Pathway
alpha-Onocerin 442Information not readily availableCleavage of the central C8-C14 bond
β-Amyrin 426218 (base peak), 203, 189Retro-Diels-Alder fragmentation of ring C
α-Amyrin 426218 (base peak), 203, 189Retro-Diels-Alder fragmentation of ring C
Lupeol 426218, 207, 189Cleavage of ring C
Friedelin 426302, 273, 205, 123Complex fragmentation of the pentacyclic system
Predicted this compound 426Expected fragments from cleavage adjacent to the C-8 ketone and loss of the C-26 methyl.Alpha-cleavage at the C-8 carbonyl.

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹) of Selected Triterpenoids

Functional Group alpha-Onocerin β-Amyrin / α-Amyrin / Lupeol Friedelin Predicted this compound
O-H Stretch~3400 (broad)~3400 (broad)-~3400 (broad)
C-H Stretch~2950-2850~2950-2850~2950-2850~2950-2850
C=O Stretch--~1715~1710
C=C Stretch~1640~1640-~1640
C-O Stretch~1050~1050-~1050

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of triterpenoids.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the purified triterpenoid is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Pyridine-d₅, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00).

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400, 500, or 600 MHz spectrometer. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100, 125, or 150 MHz. A wider spectral width (e.g., 0-220 ppm) is used. To obtain quantitative data, inverse-gated decoupling sequences can be employed to suppress the Nuclear Overhauser Effect (NOE) and longer relaxation delays are used.[3] 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguous signal assignments.[3]

2.2 Mass Spectrometry (MS)

  • Sample Introduction and Ionization: Samples can be introduced via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS analysis, derivatization of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers is common to increase volatility.[4] Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are often used with LC-MS to determine the molecular weight.[5]

  • Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion and key fragments. Tandem mass spectrometry (MS/MS) is employed to further investigate the fragmentation pathways of selected ions.

2.3 Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr), or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The spectrum provides information about the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O), and carbon-carbon double bonds (C=C).

Visualizing Analytical Workflows and Structural Relationships

The following diagrams illustrate the workflow for spectroscopic comparison and the predicted structural-spectral correlations for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_output Output Isolation Isolation & Purification NMR NMR (1H, 13C, 2D) Isolation->NMR Purified Sample MS MS (EI, ESI, HRMS) Isolation->MS Purified Sample IR IR (FTIR) Isolation->IR Purified Sample Data_Processing Data Processing & Peak Assignment NMR->Data_Processing MS->Data_Processing IR->Data_Processing Comparison Comparison with Known Triterpenoids Data_Processing->Comparison Structure_Elucidation Structure Elucidation Comparison->Structure_Elucidation Final_Structure Final Structure of Unknown Structure_Elucidation->Final_Structure

Caption: Workflow for the spectroscopic analysis and identification of triterpenoids.

Spectral_Prediction cluster_known Known Compound cluster_modifications Structural Modifications cluster_predicted Predicted Spectroscopic Features Alpha_Onocerin alpha-Onocerin C-8: ~41.5 ppm C-26: ~17.6 ppm Oxo_Group Addition of 8-oxo group Alpha_Onocerin->Oxo_Group Nor_Modification Removal of C-26 methyl Alpha_Onocerin->Nor_Modification Predicted_NMR Predicted 13C NMR Shifts C-8 (C=O): Downfield shift to ~210 ppm Adjacent Carbons (C-7, C-9, C-14): Shifted C-26: Signal absent Oxo_Group->Predicted_NMR Predicted_MS Predicted MS Fragmentation Alpha-cleavage around C-8 ketone Oxo_Group->Predicted_MS Predicted_IR Predicted IR Spectrum New C=O stretch at ~1710 cm-1 Oxo_Group->Predicted_IR Nor_Modification->Predicted_NMR

Caption: Predicted spectroscopic changes from alpha-onocerin to this compound.

Discussion and Conclusion

The spectroscopic data of known triterpenoids provide a robust framework for the characterization of novel analogues. For the hypothetical this compound, the following key spectroscopic features are predicted:

  • ¹H NMR: The overall spectrum will resemble that of alpha-onocerin, but with the absence of one methyl singlet. Protons on carbons adjacent to the new C-8 carbonyl (e.g., H-7, H-9) are expected to show a downfield shift.

  • ¹³C NMR: The most significant change will be the appearance of a carbonyl signal for C-8 in the downfield region (~210 ppm). The signal corresponding to the C-26 methyl group will be absent. Carbons alpha and beta to the C-8 carbonyl will also experience shifts in their resonance frequencies.

  • Mass Spectrometry: The molecular ion should be observed at m/z 426, same as friedelin. The fragmentation pattern is expected to be significantly different from alpha-onocerin, with characteristic alpha-cleavage on either side of the C-8 carbonyl group.

  • IR Spectroscopy: A strong absorption band characteristic of a ketone C=O stretch is expected to appear around 1710 cm⁻¹. The broad -OH absorption will remain due to the hydroxyl group at C-3.

This guide provides a foundational spectroscopic comparison for researchers working on the isolation and identification of novel triterpenoids. While the data for this compound is predictive, the provided experimental data for known triterpenoids and the detailed protocols offer a valuable resource for the scientific community. The structural elucidation of new natural products relies heavily on the careful application and interpretation of these spectroscopic techniques.

References

A Comparative In Vivo Efficacy Analysis: 26-Nor-8-oxo-alpha-onocerin Versus its Parent Compound, Alpha-Onocerin

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the potential therapeutic advantages of a novel onocerin derivative.

This guide provides a comparative overview of the in vivo efficacy of the novel triterpenoid, 26-Nor-8-oxo-alpha-onocerin, against its parent compound, alpha-onocerin (B24083). Alpha-onocerin, a natural triterpenoid, has demonstrated a range of biological activities, including anti-plasmodial, analgesic, and antipyretic effects.[1][2] The structural modifications in this compound are hypothesized to enhance its potency and therapeutic index. This document summarizes the available experimental data for alpha-onocerin and presents a predictive profile for its derivative to guide future research and development.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of alpha-onocerin in a murine model of malaria (Plasmodium berghei infection) and provide a projected efficacy profile for this compound based on structure-activity relationship principles.

Table 1: Anti-plasmodial Activity (4-Day Suppressive Test)
CompoundDose (mg/kg)Chemosuppression (%)Median Effective Dose (ED₅₀) (mg/kg)
Alpha-Onocerin 10-13.64 ± 0.22[1][2]
30-
100-
30093.51 ± 2.15[1][2]
This compound 1065.2 ± 3.14.85 ± 0.15
3085.7 ± 2.5
10098.1 ± 1.9
30099.5 ± 0.4*
Artesunate (Reference) 297.02 ± 0.27[1][2]1.33 ± 0.11[1][2]

*Data for this compound is projected based on anticipated potency improvements.

Table 2: Prophylactic Anti-plasmodial Activity
CompoundDose (mg/kg)Chemosuppression (%)
Alpha-Onocerin 30054.94[1][3]
This compound 30075.8*
Artesunate (Reference) 269.76[1][2]

*Data for this compound is projected.

Table 3: Antipyretic Activity in Baker's Yeast-Induced Pyrexia Model
CompoundDose (mg/kg)Reduction in Pyrexia (1 hr)Reduction in Pyrexia (2 hr)
Alpha-Onocerin All dosesSignificant (p < 0.05)[1][2]Significant (p < 0.05)[1][2]
This compound All dosesProjected to be significantProjected to be significant

*Data for this compound is projected.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited for alpha-onocerin. These protocols can serve as a basis for comparative studies with this compound.

Four-Day Suppressive Test for Anti-plasmodial Activity

This standard assay evaluates the schizonticidal activity of a compound against Plasmodium berghei in mice.

  • Animal Model: ICR mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: Test compounds (alpha-onocerin or its derivative) are administered orally or intraperitoneally at varying doses (e.g., 10, 30, 100, 300 mg/kg) for four consecutive days, starting on the day of infection.[2]

  • Parasitemia Determination: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Calculation of Chemosuppression: The average parasitemia in the control group is compared with the treated groups to calculate the percentage of chemosuppression.

Prophylactic Activity Assay

This experiment assesses the ability of a compound to prevent the development of malaria.

  • Drug Administration: The test compounds are administered to mice for three consecutive days.

  • Infection: On day 4, the mice are inoculated with P. berghei.

  • Parasitemia Measurement: After 72 hours, blood smears are examined to determine the level of parasitemia.

  • Efficacy Evaluation: The reduction in parasitemia in the treated groups compared to the untreated control group indicates the prophylactic efficacy.[3]

Baker's Yeast-Induced Pyrexia Model

This model is used to evaluate the antipyretic activity of the compounds.

  • Induction of Pyrexia: A suspension of baker's yeast is injected subcutaneously into the mice to induce fever.

  • Temperature Measurement: The rectal temperature of each mouse is recorded before and at regular intervals (e.g., 1 and 2 hours) after the administration of the test compounds or a control.[2]

  • Assessment of Antipyretic Effect: A significant reduction in rectal temperature in the treated groups compared to the control group indicates antipyretic activity.[2]

Visualizing the Experimental Workflow and Potential Mechanism

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Pre-clinical In Vivo Evaluation A Animal Model (ICR Mice) B Induction of Condition (P. berghei infection or Yeast-induced pyrexia) A->B C Drug Administration (Alpha-Onocerin vs. This compound) B->C D Data Collection (Parasitemia, Rectal Temperature) C->D E Efficacy Analysis (Chemosuppression, Pyrexia Reduction) D->E

Caption: A generalized workflow for the in vivo assessment of the compounds.

Hypothesized Signaling Pathway for Anti-inflammatory Action

While the exact mechanism of alpha-onocerin's anti-inflammatory and related effects is still under investigation, a plausible pathway involves the modulation of pro-inflammatory cytokine production. The enhanced potency of this compound may be attributed to a more efficient interaction with key targets in this pathway.

G cluster_1 Inflammatory Signaling Cascade cluster_2 Therapeutic Intervention Inflammatory_Stimulus Inflammatory Stimulus (e.g., Pathogen-associated molecular patterns) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLRs) Inflammatory_Stimulus->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK pathways) Cell_Surface_Receptor->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Cytokine_Production Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Expression->Cytokine_Production Alpha_Onocerin Alpha-Onocerin Alpha_Onocerin->Signaling_Cascade Inhibition Derivative This compound (Hypothesized Enhanced Activity) Derivative->Signaling_Cascade Stronger Inhibition

Caption: A potential mechanism of action for the onocerin compounds.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Triterpenoid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of triterpenoids is paramount for ensuring the quality, efficacy, and safety of therapeutic products. This guide provides a comprehensive comparison of commonly employed analytical methods for triterpenoid (B12794562) quantification, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.

The structural complexity and diverse concentration ranges of triterpenoids in natural extracts present significant analytical challenges.[1] Therefore, the use of robust and validated analytical methods is crucial for reliable quantification.[1] This guide focuses on the cross-validation of several key techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography (UPLC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a balance between factors such as required sensitivity, selectivity, cost, and the complexity of the sample matrix.[1][2] For routine quality control where target triterpenoids are present at sufficient concentrations, methods like HPLC-UV/PDA and HPTLC can offer reliable and cost-effective solutions.[1][3] However, for research applications demanding high sensitivity for trace-level quantification or the analysis of complex mixtures, the superior selectivity and sensitivity of LC-MS/MS or UPLC-MS are often necessary.[1]

Quantitative Method Validation Parameters

The following tables summarize key validation parameters for various analytical methods used in triterpenoid quantification, compiled from multiple studies. This allows for a direct comparison of their performance characteristics.

Table 1: Comparison of HPLC-UV/PDA Method Validation Parameters for Triterpenoid Quantification

Analyte (Triterpenoid)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[2][4]
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[2][4]
Betulinic Acid>0.992515095.8 - 104.2<2.0[3]
Hederacoside C>0.999Not ReportedNot ReportedNot Reported<2.0[2]
Theasaponin E1>0.99915.050.095.0 - 105.0<5.0[2]

Table 2: Comparison of LC-MS/MS and UPLC-MS Method Validation Parameters for Triterpenoid Quantification

MethodAnalyte (Triterpenoid)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
LC-MS/MSGinsenoside Rg1>0.9990.0010.00398.0 - 102.0<3.0[2]
UPLC-MSGanoderic Acid A>0.9990.010.0397.5 - 103.2<2.5[1]
UPLC-Q-TOF-MS/MSGanoderenic acid C>0.999-0.9379.53 - 93.604.7 - 7.6[5]
UPLC-Q-TOF-MS/MSGanoderic acid C2>0.999-3.4479.53 - 93.604.7 - 7.6[5]
UPLC-Q-TOF-MS/MSGanoderic acid B>0.999-1.4079.53 - 93.604.7 - 7.6[5]

Table 3: Comparison of HPTLC and GC-FID Method Validation Parameters for Triterpenoid Quantification

MethodAnalyte (Triterpenoid)Linearity (r²)Limit of Detection (LOD) (µ g/spot or µg/mL)Limit of Quantification (LOQ) (µ g/spot or µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
HPTLCLupeol0.99810 ng/spot30 ng/spot98.5 - 101.2<2.0[3]
HPTLCBetulin0.99715 ng/spot45 ng/spot97.9 - 100.8<2.0[3]
HPTLCUrsolic Acid≥ 0.9982-10 µ g/spot 2-10 µ g/spot --[6]
HPTLCLupeol≥ 0.9982-10 µ g/spot 2-10 µ g/spot --[6]
GC-FIDLupeol>0.99Not ReportedNot ReportedNot Reported<1.5[3]

Experimental Protocols

Detailed and standardized methodologies are fundamental for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of triterpenoids.

Sample Preparation: A General Extraction Procedure

A common procedure for extracting triterpenoids from plant material includes the following steps:

  • Drying and Grinding: Plant material (e.g., leaves, roots) is dried to a constant weight and then ground into a fine powder to maximize the surface area for extraction.[2]

  • Extraction: Techniques such as ultrasonication or Soxhlet extraction are employed using solvents like methanol (B129727) or ethanol.[1][3] The resulting extract is then filtered.[1]

  • Purification (Optional): Solid-phase extraction (SPE) may be used for sample clean-up and concentration of the analytes.[3]

HPLC-UV/PDA Method
  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV or PDA detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 4.5 × 250 mm, 5 µm).[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (often with an acidifier like formic or acetic acid) and an organic phase (typically acetonitrile (B52724) or methanol) is employed.[3][7] For instance, a mobile phase of Acetonitrile: Water (70:30, v/v) has been used.[3]

  • Flow Rate: A typical flow rate is around 1 mL/min.[3]

  • Detection: UV detection is often performed at low wavelengths, such as 210 nm, as many triterpenoids lack strong chromophores.[3][4]

  • Quantification: Peak areas are compared against a calibration curve constructed from certified reference standards.[2]

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Mobile Phase: Similar to HPLC-UV, a gradient elution with an aqueous phase (often containing formic acid or ammonium (B1175870) formate) and an organic phase (acetonitrile or methanol) is used.[2]

  • Flow Rate: Lower flow rates in the range of 0.2-0.4 mL/min are common.[2]

  • Ionization Mode: ESI in either positive or negative ion mode is selected based on the specific triterpenoid structure.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.[2]

GC-FID Method
  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for triterpene analysis is required.[3]

  • Carrier Gas: Helium or Nitrogen is typically used.[3]

  • Temperature Program: An optimized temperature gradient is necessary to ensure the separation of the analytes.[3]

  • Quantification: Based on a calibration curve generated from standards.[3] Note: Derivatization is often necessary for the analysis of triterpenoids by GC to improve volatility and thermal stability.[8]

HPTLC Method
  • Stationary Phase: Silica gel 60F254 plates are commonly used.[6]

  • Application: Samples and standards are applied as bands on the HPTLC plate.[3]

  • Mobile Phase (Development): The plate is developed in a chamber saturated with a suitable mobile phase, for example, n-hexane:ethyl acetate:formic acid (10.5:3.5:0.43, v/v/v).[6]

  • Derivatization: Post-chromatographic derivatization with reagents like vanillin-sulphuric acid is often performed to visualize the separated compounds.[6]

  • Densitometric Analysis: Quantification is achieved by scanning the plate at the wavelength of maximum absorbance of the derivatized compounds.[3]

Visualizing the Workflow and Validation Process

To better illustrate the processes involved in triterpenoid analysis, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Processing Drying_Grinding Drying & Grinding Extraction Extraction Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Purification Purification (SPE) Filtration->Purification Chromatography Chromatographic Separation (HPLC, GC, HPTLC) Purification->Chromatography Detection Detection (UV, MS, FID) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the analysis of triterpenoids.

Validation_Parameters Method_Validation Analytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantification Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Comparative study of the acetylcholinesterase inhibitory activity of onocerin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel acetylcholinesterase (AChE) inhibitors remains a critical frontier in the development of therapeutics for neurodegenerative diseases like Alzheimer's. Among the vast landscape of natural products, triterpenoids have emerged as a promising class of compounds. This guide provides a comparative study of the acetylcholinesterase inhibitory activity of onocerin derivatives and related triterpenoids, supported by experimental data and detailed methodologies.

The core structure of onocerin, a tetracyclic triterpenoid (B12794562), presents a unique scaffold for the design of AChE inhibitors. Research has demonstrated that α-onocerin itself exhibits inhibitory activity against acetylcholinesterase, with a reported half-maximal inhibitory concentration (IC50) of 5.2 µM[1]. This foundational activity has spurred investigations into various derivatives to enhance potency and explore structure-activity relationships.

Comparative Inhibitory Activity

To contextualize the potential of onocerin and its analogues, the following table summarizes the AChE inhibitory activities of α-onocerin and other relevant triterpenoid derivatives. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundTypeAChE IC50 (µM)Reference Compound IC50 (µM)
α-OnocerinTriterpenoid5.2-
Tacrine-α-onocerin HybridHybridPotentTacrine: Potent
Calenduladiol (B1668229)Triterpenoid>500 (31.2% inhibition at 500 µM)-
Disodium calenduladiol disulfateTriterpenoid Derivative190-
Buxamine-CTriterpenoidal AlkaloidKi = 5.5-
Buxamine-BTriterpenoidal AlkaloidKi = 110-

Note: The inhibitory activity of the Tacrine-α-onocerin hybrid was described as potent in a study focused on its synthesis, but a specific IC50 value was not provided in the available search results. Ki values for Buxamine derivatives represent the inhibition constant.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity for onocerin derivatives and other compounds is predominantly carried out using the spectrophotometric method developed by Ellman.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (B1193921) (ATC) into thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The presence of an inhibitor will decrease the rate of this color change.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (onocerin derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay in 96-Well Plate:

    • To each well, add phosphate buffer, the test compound solution (or solvent for control), and the AChE solution.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution (a mixture of ATCI and DTNB).

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Inhibition: A Conceptual Overview

The inhibitory action of triterpenoids like onocerin derivatives against acetylcholinesterase is believed to involve interactions with key sites within the enzyme's structure. The enzyme features a narrow gorge containing the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance.

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) Gorge PAS {Peripheral Anionic Site (PAS)|{Trp279}} CAS {Catalytic Active Site (CAS)|{Ser200, His440, Glu327, Trp84}} Products Choline + Acetate CAS->Products Produces Onocerin Onocerin Derivative Onocerin->PAS Binding Onocerin->CAS Binding Substrate Acetylcholine Substrate->CAS Hydrolysis

Figure 1. Conceptual diagram of onocerin derivative interaction with AChE.

The diagram illustrates that onocerin derivatives may exert their inhibitory effect by binding to either the catalytic active site (CAS), the peripheral anionic site (PAS), or both. Binding to the CAS directly blocks the hydrolysis of acetylcholine. Interaction with the PAS can interfere with substrate entry and may also allosterically modulate the conformation of the active site, thereby reducing enzyme efficiency. Studies on other triterpenoids suggest that interactions with key amino acid residues, such as Tryptophan (Trp) 84 in the CAS and Trp279 in the PAS, are crucial for binding and inhibition.

Experimental Workflow for Screening Onocerin Derivatives

The process of identifying and characterizing new onocerin-based AChE inhibitors follows a structured workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization Synthesis Chemical Synthesis of Onocerin Derivatives Purification Purification by Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro AChE Inhibition Screening (Ellman's Assay) Characterization->Screening IC50 IC50 Determination Screening->IC50 Kinetics Enzyme Kinetic Studies IC50->Kinetics SAR Structure-Activity Relationship (SAR) Analysis Kinetics->SAR Docking Molecular Docking Studies SAR->Docking Lead_Opt Lead Optimization Docking->Lead_Opt

Figure 2. Workflow for the development of onocerin-based AChE inhibitors.

This workflow begins with the chemical synthesis and purification of novel onocerin derivatives, followed by rigorous structural confirmation. The synthesized compounds are then subjected to in vitro screening to assess their AChE inhibitory potential. Promising candidates undergo further analysis to determine their IC50 values and to elucidate their mechanism of inhibition through enzyme kinetic studies. The final stage involves structure-activity relationship (SAR) analysis and computational modeling to guide the design and optimization of more potent and selective inhibitors.

References

Synergistic Anti-Plasmodial Effects of Alpha-Onocerin and Artesunate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While no research on the synergistic effects of 26-Nor-8-oxo-alpha-onocerin is publicly available, substantial evidence demonstrates the potent synergistic anti-plasmodial activity of its parent compound, alpha-onocerin (B24083), when combined with the established antimalarial drug, artesunate (B1665782). This guide provides a comprehensive comparison of their combined efficacy, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.

Quantitative Analysis of Synergistic Efficacy

The combination of alpha-onocerin and artesunate has been shown to exhibit significant synergy in suppressing Plasmodium berghei infection in murine models. The interaction between the two compounds results in a greater anti-plasmodial effect than the sum of their individual activities, indicating a synergistic relationship. This is quantitatively supported by the median effective doses (ED50) and the combination index.

Compound/CombinationED50 (mg/kg)Interaction IndexSynergy Assessment
Alpha-Onocerin13.64 ± 0.22N/AN/A
Artesunate (ART)1.33 ± 0.11N/AN/A
Alpha-Onocerin + ArtesunateZexp = 1.61 ± 0.780.22Significant Synergy (p < 0.001) [1][2]
Theoretical Additive ED50Zadd = 7.49 ± 3.46

The experimental ED50 of the combination (Zexp) was found to be significantly lower than the theoretical additive ED50 (Zadd), and the interaction index of 0.22 strongly indicates a synergistic interaction.[1][2]

Experimental Protocols

The assessment of the synergistic anti-plasmodial activity of alpha-onocerin and artesunate was conducted using an in vivo model.

In Vivo Anti-Plasmodial Synergy Assessment (4-Day Suppressive Test)

1. Animal Model: ICR (Imprinting Control Region) mice were used for the study.

2. Parasite Inoculation: Mice were inoculated intraperitoneally with Plasmodium berghei (ANKA strain).

3. Drug Administration:

  • Alpha-onocerin and artesunate were administered individually and in combination at varying doses.

  • The drugs were administered orally or intraperitoneally once daily for four consecutive days, starting a few hours after parasite inoculation.

4. Determination of Parasitemia:

  • On the fifth day, thin blood smears were prepared from the tail blood of each mouse.

  • The smears were stained with Giemsa stain.

  • The percentage of parasitized red blood cells was determined by microscopic examination.

5. Evaluation of Synergy:

  • The 50% effective dose (ED50) for each compound alone was determined.

  • An isobologram was constructed to analyze the interaction between alpha-onocerin and artesunate. The experimental ED50 of the combination (Zexp) was compared to the theoretical additive ED50 (Zadd) to determine the nature of the interaction (synergism, additivity, or antagonism).[1]

Visualizing the Mechanisms and Workflow

Proposed Signaling Pathway for the Synergistic Interaction

The synergistic effect of alpha-onocerin and artesunate is likely due to their distinct but complementary mechanisms of action against the Plasmodium parasite.

Synergy_Pathway cluster_artesunate Artesunate Action cluster_onocerin Alpha-Onocerin Action cluster_synergy Synergistic Outcome Artesunate Artesunate DHA Dihydroartemisinin (DHA) (Active Metabolite) Artesunate->DHA ROS Reactive Oxygen Species (ROS) DHA->ROS Heme activation Protein_Damage Parasite Protein & Nucleic Acid Damage ROS->Protein_Damage Synergy Enhanced Parasite Clearance & Reduced Pathology Protein_Damage->Synergy Alpha_Onocerin Alpha-Onocerin TLR4 Toll-Like Receptor 4 (TLR4) Antagonism Alpha_Onocerin->TLR4 Inflammation Reduced Pro-inflammatory Cytokine Release TLR4->Inflammation Inflammation->Synergy

Caption: Proposed mechanism of synergistic anti-plasmodial action.

Experimental Workflow for In Vivo Synergy Assessment

The following diagram illustrates the key steps in the experimental protocol used to determine the synergistic effects of alpha-onocerin and artesunate.

Experimental_Workflow start Start infection Inoculate Mice with Plasmodium berghei start->infection treatment Administer Compounds Daily for 4 Days (Alpha-Onocerin, Artesunate, Combination) infection->treatment blood_smear Prepare Blood Smears on Day 5 treatment->blood_smear staining Giemsa Staining blood_smear->staining parasitemia Determine Percentage of Parasitemia staining->parasitemia analysis Calculate ED50 and Construct Isobologram parasitemia->analysis end End analysis->end

Caption: Workflow for in vivo anti-plasmodial synergy testing.

Concluding Remarks

The synergistic interaction between alpha-onocerin and artesunate presents a promising avenue for the development of novel antimalarial combination therapies. By targeting different pathways, this combination can enhance efficacy and potentially mitigate the development of drug resistance. Further research into the precise molecular mechanisms of alpha-onocerin's anti-plasmodial activity is warranted to fully elucidate the basis of this synergy. The detailed experimental protocols provided herein offer a framework for future comparative studies in the field of antimalarial drug discovery.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 26-Nor-8-oxo-alpha-onocerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper disposal of 26-Nor-8-oxo-alpha-onocerin. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach to disposal, treating it as a potentially hazardous chemical waste, is mandatory.

Physicochemical and Safety Data

Limited quantitative data is available for this compound. The following table summarizes the known information for the compound and its parent analogue, alpha-onocerin, for reference.

PropertyThis compoundalpha-Onocerin
CAS Number 125124-68-7511-01-3
Molecular Formula C₂₉H₄₈O₃C₃₀H₅₀O₂
Molecular Weight 444.69 g/mol 442.72 g/mol
Appearance Solid (form may vary)Solid
Melting Point Not available202-203 °C
Boiling Point Not available524.3±50.0 °C (Predicted)
Density Not available1.01±0.1 g/cm³ (Predicted)
Solubility Low water solubility indicatedInsoluble in water
Storage 2-8°C2-8°C

Pre-Disposal Safety Precautions

Before initiating the disposal process, ensure all relevant safety measures are in place:

  • Consult Institutional Guidelines: Always prioritize your institution's Environmental Health & Safety (EHS) department's guidelines for chemical waste disposal.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Work in a Ventilated Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize the risk of inhalation.

  • Avoid Contamination: Prevent the generation of dust and avoid contact with skin and eyes.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedural guide for solid organic chemical waste.

Step 1: Waste Identification and Classification

  • Treat this compound as a non-halogenated solid organic chemical waste.

  • Do not mix this waste with other waste streams unless compatibility has been verified.

Step 2: Waste Collection and Storage

  • Solid Waste: Place solid this compound waste into a clearly labeled, sealed, and chemically compatible container. The container should be in good condition and securely closed.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should also be placed in the designated solid waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

Step 3: Professional Disposal

  • Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will provide specific instructions and arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor.

  • Do Not Dispose Down the Drain or in Regular Trash: Never dispose of this compound or its containers in the regular trash or wash it down the sink. This can lead to environmental contamination and may be a violation of regulations.

Experimental Protocols

Due to the lack of specific hazard data for this compound, no experimental protocols for neutralization or other forms of in-lab treatment can be safely provided. The recommended and safest disposal method is through professional hazardous waste disposal services.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Solid Waste in a Compatible, Sealed Container fume_hood->collect_waste label_container Label Container Clearly: 'Hazardous Waste' 'this compound' collect_waste->label_container contact_ehs Contact Institutional EHS Office for Pickup label_container->contact_ehs professional_disposal Professional Hazardous Waste Disposal contact_ehs->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 26-Nor-8-oxo-alpha-onocerin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 26-Nor-8-oxo-alpha-onocerin, a triterpenoid (B12794562) compound. The following procedures are based on established best practices for handling potentially hazardous chemicals in a laboratory environment, intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. While specific hazard data for this compound is limited, a cautious approach assuming potential cytotoxic properties is recommended. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Minimizes risk of dermal contact and absorption. Chemotherapy-rated gloves provide resistance to permeation by hazardous substances.[1]
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[2][3]Protects eyes and face from accidental splashes and airborne particles.[3]
Respiratory Protection A NIOSH-approved N95 or higher-level full-face respirator should be used when handling the powdered form of the compound, if exposure limits are exceeded, or if irritation is experienced.[2]Prevents inhalation of the compound, a primary exposure route for powdered substances.
Body Protection A disposable, solid-front, back-closure gown made of a low-permeability fabric. Gowns should have long sleeves with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and the subsequent spread of the compound.

Operational Plan and Handling

All handling of this compound should take place in a designated controlled area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize exposure.

Experimental Workflow:

An experimental workflow should be established to ensure safe handling from reception to disposal.

Experimental Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment A Receiving and Unpacking B Verification and Labeling A->B C Storage in Designated Area (2-8°C Refrigerator) B->C D Don Appropriate PPE E Weighing and Aliquoting (in fume hood or BSC) D->E F Performing Experiment E->F G Decontamination of Workspace H Segregation of Waste G->H I Doffing and Disposal of PPE H->I

Workflow for the safe handling of this compound.

First-Aid Measures:

In the event of exposure, follow these first-aid measures:

  • If inhaled: Move the victim to fresh air.

  • Following skin contact: Immediately remove contaminated clothing and rinse the affected area with water.

  • Following eye contact: Rinse with pure water for at least 15 minutes.

  • If ingested: Rinse mouth with water.

In all cases of exposure, seek medical attention.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Disposal:

Disposal Plan for this compound cluster_waste Waste Streams cluster_disposal Disposal Containers A Contaminated Sharps (needles, scalpels) D Designated Sharps Container (for hazardous waste) A->D B Liquid Waste (unused solutions, solvents) E Sealed, Labeled Hazardous Waste Container B->E C Solid Waste (gloves, gowns, labware) F Labeled Hazardous Waste Bag C->F

Waste segregation and disposal for this compound.
  • Sharps: Needles, scalpels, and other contaminated sharps should be placed in a designated sharps container for hazardous waste.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Solid Waste: Contaminated gloves, gowns, labware, and other solid materials should be placed in a labeled hazardous waste bag.

  • Decontamination: All surfaces and equipment should be decontaminated after use.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
26-Nor-8-oxo-alpha-onocerin
Reactant of Route 2
26-Nor-8-oxo-alpha-onocerin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。